molecular formula C10H5ClN2 B1378542 1-Chloroisoquinoline-8-carbonitrile CAS No. 1231761-24-2

1-Chloroisoquinoline-8-carbonitrile

Cat. No.: B1378542
CAS No.: 1231761-24-2
M. Wt: 188.61 g/mol
InChI Key: VWETWCDYGCJQFI-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-8-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWETWCDYGCJQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288044
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231761-24-2
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231761-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarbonitrile, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Safe Handling of 1-Chloroisoquinoline-8-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific safety and toxicological data for 1-Chloroisoquinoline-8-carbonitrile is not extensively available in public literature. This guide has been synthesized with the highest commitment to scientific integrity by extrapolating from Safety Data Sheets (SDS) and technical documentation of structurally similar isomers, including 1-chloroisoquinoline and other chloroisoquinoline carbonitrile variants. It is imperative for researchers to conduct a thorough, institution-specific risk assessment before commencing any work. The procedures and recommendations herein are provided as a baseline for handling potentially hazardous, under-documented chemical compounds.

Introduction: The Precautionary Principle in Practice

1-Chloroisoquinoline-8-carbonitrile is a substituted heterocyclic compound belonging to the isoquinoline family. This class of molecules is of significant interest in medicinal chemistry and drug development, with the isoquinoline core appearing in numerous bioactive agents. However, many novel or specialized derivatives, such as the 8-carbonitrile variant, lack comprehensive safety profiles.

Therefore, the primary directive for handling this compound is the precautionary principle . We must assume that 1-Chloroisoquinoline-8-carbonitrile shares the hazardous properties of its closest structural analogs, which are known to be irritants and potentially harmful. This guide is structured to provide researchers with a robust framework for minimizing exposure and managing risks effectively.

Hazard Identification and GHS Classification (Inferred)

Based on the consistent classification of related isomers, 1-Chloroisoquinoline-8-carbonitrile should be handled as a hazardous substance.[1][2] The following GHS (Globally Harmonized System) classification should be provisionally adopted.

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4 (Assumed)H312: Harmful in contact with skin

GHS Pictogram:



Signal Word: WARNING

Causality: The hazardous nature of these compounds stems from the reactive sites on the isoquinoline ring system, further activated by the electron-withdrawing chloro and nitrile groups. These functional groups can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE use, is essential for safe handling.

Engineering Controls

The primary objective is to prevent the compound, particularly as a dust or aerosol, from entering the operator's breathing zone.

  • Ventilation: All handling of solid 1-Chloroisoquinoline-8-carbonitrile must be performed in a certified chemical fume hood or a powder containment hood with adequate exhaust ventilation.[1][3][4]

  • Containment: For weighing and aliquoting, a ventilated balance enclosure or glove box is strongly recommended to minimize the release of fine particulates.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly in the immediate vicinity of the handling area.[2][3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[1]

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves like neoprene).[2]Inspect gloves for tears or punctures before each use. Use proper removal technique to avoid skin contact.[4] For extended operations, consider double-gloving.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4]A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.
Skin/Body Protection A fully buttoned laboratory coat.Ensure the coat is made of a suitable, low-permeability material. Do not wear lab coats outside of the laboratory area.
Respiratory Protection NIOSH/MSHA-approved respirator.For weighing or situations with potential for aerosolization, a respirator with P95 or P100 particulate filters is required.[1] All respirator use must comply with a formal institutional respiratory protection program, including fit-testing.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol for Solid Compound
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid. Avoid creating dust by scooping gently rather than pouring from a height.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water immediately after work is complete.[3][4]

Storage Conditions

Improper storage is a common source of laboratory incidents. The causality behind these recommendations relates to preventing degradation and hazardous reactions.

  • Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[1][4] Analogs are noted to be air and moisture sensitive.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or violent reactions.

G cluster_storage Safe Storage Conditions cluster_incompatibilities Store Away From Compound 1-Chloroisoquinoline-8-carbonitrile Inert Inert Atmosphere (Argon/Nitrogen) Compound->Inert to prevent degradation Sealed Tightly Sealed Container Compound->Sealed to prevent contamination Location Cool, Dry, Well-Ventilated Area Compound->Location Oxidizers Strong Oxidizing Agents Compound->Oxidizers incompatible Acids Strong Acids Compound->Acids incompatible Bases Strong Bases Compound->Bases incompatible

Caption: Recommended Storage and Incompatibility Diagram.

Waste Disposal

Dispose of waste material and contaminated packaging in a suitable, labeled, and sealed container.[2][4] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure is critical. Always show the Safety Data Sheet to attending medical personnel.[1][3]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the material. Do not let the product enter drains.[1][4]

  • Clean-up: Wearing full PPE, including respiratory protection, gently sweep or scoop up the spilled solid material without creating dust. Place it in a suitable, closed container for disposal.[1][4]

G start Exposure Incident Occurs route Identify Exposure Route start->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes action_inhale Move to Fresh Air Administer Oxygen if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->action_skin action_eye Rinse with Water (15+ min) Remove Contact Lenses eye->action_eye end Seek Immediate Medical Attention action_inhale->end action_skin->end action_eye->end

Caption: First-Aid Decision Workflow for Personal Exposure.

References

  • iChemical. 1-Chloroisoquinoline, CAS No. 19493-44-8. [Link]

  • LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. [Link]

Sources

A Technical Guide to the Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its rigid structure serves as a privileged scaffold, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Since the isolation of morphine from the opium poppy in the early 19th century, the family of isoquinoline alkaloids has expanded dramatically, revealing compounds with antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Notable examples of isoquinoline-containing drugs include the vasodilator papaverine, the antihypertensive debrisoquine, and the anesthetic dimethisoquin.[5]

The profound impact of this structural class on human health has driven the development of a diverse and sophisticated toolbox of synthetic methodologies for its construction.[1] For researchers and drug development professionals, a deep understanding of these methods is paramount for the rational design and efficient synthesis of novel, highly functionalized isoquinoline derivatives. This guide provides an in-depth exploration of the core synthetic strategies, from venerable name reactions to modern transition-metal-catalyzed approaches, emphasizing mechanistic rationale, practical considerations, and strategic selection.

Part 1: Classical Approaches to Isoquinoline Synthesis

The foundational methods for constructing the isoquinoline core have been refined over more than a century and remain staples in synthetic organic chemistry. These reactions typically involve the formation of a key C-N bond and a C-C bond through intramolecular cyclization, leveraging fundamental principles of electrophilic aromatic substitution.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding aromatic isoquinolines.[6] The core transformation is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a strong dehydrating agent.[5][6][7]

Causality and Mechanistic Insight: The reaction's success hinges on activating the amide carbonyl for cyclization. This is achieved by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which converts the carbonyl oxygen into a good leaving group.[6][8][9] Two primary mechanistic pathways are considered, differing in the timing of the leaving group's elimination.[10] The most commonly accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction with the electron-rich aromatic ring to forge the new C-C bond.[7][8]

The reaction is most efficient when the aromatic ring bears electron-donating groups, which activate it towards electrophilic attack.[6][11]

Diagram: Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski amide β-Arylethylamide activated_amide Activated Amide (with POCl3) amide->activated_amide + POCl3 nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium - (OPOCl2)- cyclized Cyclized Intermediate (Arenium Ion) nitrilium->cyclized Intramolecular Electrophilic Attack dihydroisoquinoline 3,4-Dihydroisoquinoline cyclized->dihydroisoquinoline - H+

Caption: Mechanism of the Bischler-Napieralski Reaction.

Field-Proven Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
  • Step 1: Amide Formation: A solution of β-phenylethylamine (1.0 equiv) in a suitable solvent such as dichloromethane is cooled to 0 °C. The desired acyl chloride (1.1 equiv) is added dropwise, followed by a base like triethylamine (1.2 equiv) to neutralize the HCl byproduct. The reaction is stirred until completion (monitored by TLC).

  • Step 2: Cyclization: The crude amide is dissolved in a high-boiling solvent like toluene or acetonitrile. Phosphorus oxychloride (POCl₃, 2-3 equiv) is added cautiously.[8]

  • Step 3: Reaction Execution: The mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed. The reaction must be performed under anhydrous conditions to prevent quenching of the dehydrating agent.

  • Step 4: Work-up: The reaction mixture is cooled and carefully poured onto crushed ice to decompose the excess POCl₃. The aqueous solution is then basified with a strong base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate the product.

  • Step 5: Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines.[12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][11][12] This reaction is particularly significant as it often proceeds under mild conditions and is a key biosynthetic pathway for many isoquinoline alkaloids.[12]

Causality and Mechanistic Insight: The reaction initiates with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.[13] Protonation of the Schiff base generates a highly reactive electrophilic iminium ion.[11][13] This ion then undergoes an intramolecular electrophilic aromatic substitution, similar to the Bischler-Napieralski reaction, to form the tetrahydroisoquinoline ring system.[13][14] The presence of electron-donating groups on the aromatic ring greatly facilitates the ring closure step.[5][11][13]

Diagram: Pictet-Spengler Reaction Workflow

Pictet_Spengler start β-Arylethylamine + Aldehyde/Ketone schiff Schiff Base Formation start->schiff iminium Protonation -> Iminium Ion schiff->iminium H+ cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) iminium->cyclization product Tetrahydroisoquinoline cyclization->product -H+

Caption: Key steps in the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to aromatic isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[15] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[15][16]

Causality and Mechanistic Insight: The synthesis begins with the condensation of the starting materials to form a benzalaminoacetal (a Schiff base).[15][17] Under strong acidic conditions, this intermediate undergoes cyclization. The mechanism involves protonation of an alkoxy group, followed by its elimination as an alcohol to generate an electrophilic species.[15] This initiates the intramolecular cyclization onto the benzene ring. A subsequent elimination of the second alcohol molecule leads to the formation of the aromatic isoquinoline ring system.[15]

Part 2: Modern Synthetic Methods

While classical methods are robust, the demand for greater structural diversity, functional group tolerance, and milder reaction conditions has spurred the development of new synthetic strategies, largely driven by advances in transition-metal catalysis.

Transition-Metal-Catalyzed Annulations

Palladium, rhodium, cobalt, and copper catalysts have revolutionized isoquinoline synthesis, enabling the construction of the heterocyclic core through convergent cross-coupling and annulation strategies.[18] These methods often offer superior regioselectivity and functional group compatibility compared to classical approaches.

Key Strategies:

  • Heck and Sonogashira Coupling Cascades: A common strategy involves the palladium-catalyzed coupling of an ortho-halogenated benzaldehyde or imine with a terminal alkyne (Sonogashira) or alkene (Heck). The resulting intermediate is then subjected to a cyclization step, often catalyzed by copper or another transition metal, to furnish the isoquinoline ring.[18]

  • C-H Activation/Annulation: This cutting-edge approach forges the isoquinoline scaffold by directly coupling an aromatic C-H bond with a suitable partner, such as an alkyne or an alkene.[19][20] This strategy is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation) of the aromatic starting material. Rhodium(III) and Cobalt(III) catalysts are particularly effective for these transformations, often utilizing a directing group on the substrate to achieve high regioselectivity.[2][18][21] For instance, an oxime or hydrazone derived from a ketone can direct the catalyst to activate a specific ortho C-H bond for annulation with an alkyne.[18][21]

Table: Comparison of Classical and Modern Synthetic Methods
MethodKey PrecursorsProduct TypeKey StrengthsCommon Limitations
Bischler-Napieralski β-Arylethylamides3,4-DihydroisoquinolinesWell-established, reliableHarsh acidic conditions, limited functional group tolerance
Pictet-Spengler β-Arylethylamines, Aldehydes/KetonesTetrahydroisoquinolinesMild conditions, biosynthetic relevance, stereocontrol possibleRequires activated arenes, aldehydes can be unstable
Pomeranz-Fritsch Benzaldehydes, AminoacetalsAromatic IsoquinolinesDirect route to aromatic coreVery strong acid required, low yields for some substrates
Pd-Catalyzed Annulation o-Haloarenes, Alkynes/AlkenesAromatic IsoquinolinesHigh yields, good functional group toleranceRequires pre-functionalized substrates, residual metal concerns
Rh/Co-Catalyzed C-H Activation Benzaldehydes/Ketones (as imines, oximes), AlkynesAromatic IsoquinolinesHigh atom economy, avoids pre-functionalization, novel reactivityCatalyst cost, directing group may be required, scope can be substrate-dependent
Greener Synthetic Alternatives

Recent research has focused on developing more environmentally benign methods for isoquinoline synthesis.[22] These approaches prioritize the use of less toxic reagents, recoverable catalysts, and energy-efficient conditions, such as microwave irradiation.[18][22] For example, multicomponent reactions catalyzed by magnetically recoverable nanoparticles in aqueous media represent a significant step towards sustainable chemical manufacturing.[22]

Conclusion and Future Outlook

The synthesis of substituted isoquinolines has evolved from a set of classical, acid-catalyzed cyclizations to a sophisticated field dominated by the precision and versatility of transition-metal catalysis. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools, modern C-H activation and cross-coupling strategies offer unparalleled efficiency and scope for accessing novel and complex molecular architectures.[23][24]

For the drug development professional, the choice of synthetic route is a strategic decision dictated by factors such as desired substitution pattern, functional group tolerance, scalability, and cost. The continued development of more sustainable and atom-economical catalytic systems will undoubtedly open new frontiers in the synthesis of isoquinoline-based therapeutics, enabling the rapid exploration of chemical space and the creation of next-generation medicines.

References

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Reddy, et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters - ACS Publications. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Kaur, H., & Singh, G. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • Morin, M. S. T., et al. (2013). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Dr. GOC. (2020). Pictet-Spengler synthesis of Iso-quinoline: complete mechanistic description. YouTube. Retrieved from [Link]

  • J. Am. Chem. Soc. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Retrieved from [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

  • Organic Chemistry Explained. (2022). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • IIT JAM CHEMISTRY Smart Study. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • MDPI. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

  • Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

  • Chemsimplified. (2023). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]

  • ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cyanation of 8-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 8-Cyanoisoquinoline in Drug Discovery

The isoquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Modification of this heterocyclic system provides a powerful tool for modulating pharmacological activity. Among these modifications, the introduction of a cyano group is of particular strategic importance. The cyano moiety can act as a versatile synthetic handle for further functionalization, serve as a bioisostere for other functional groups, and participate in crucial binding interactions with biological targets. Specifically, 8-cyanoisoquinoline is a key building block in the synthesis of a variety of compounds with potential therapeutic applications, including kinase inhibitors and other targeted agents.

This guide provides an in-depth technical overview of the reaction conditions for the cyanation of 8-chloroisoquinoline, a common and commercially available starting material. We will explore and compare three major catalytic systems: palladium-catalyzed, copper-mediated, and nickel-catalyzed cyanation. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize 8-cyanoisoquinoline and its derivatives.

Mechanistic Considerations: An Overview of Catalytic Cyanation Pathways

The conversion of an aryl halide, such as 8-chloroisoquinoline, to an aryl nitrile generally proceeds via a transition metal-catalyzed cross-coupling reaction. While the specifics can vary, the fundamental catalytic cycles for palladium, copper, and nickel share common mechanistic steps.

A generalized workflow for these reactions can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 8-Chloroisoquinoline, Cyanide Source, Catalyst, Ligand (if applicable), and Solvent Heating Heat Reaction Mixture (Under Inert Atmosphere) Start->Heating Inert Atmosphere (N2 or Ar) Quenching Quench Reaction Heating->Quenching After reaction completion (monitored by TLC/LC-MS) Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 8-Cyanoisoquinoline Purification->Product

Figure 1: General experimental workflow for the cyanation of 8-chloroisoquinoline.

Protocol I: Palladium-Catalyzed Cyanation with Zinc Cyanide

Palladium-catalyzed cyanation is a widely adopted method due to its generally high functional group tolerance and efficiency. The use of zinc cyanide (Zn(CN)₂) is common as it is less acutely toxic than alkali metal cyanides and its low solubility helps to prevent catalyst poisoning by maintaining a low concentration of free cyanide in solution[1]. The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the active catalyst[2].

G Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdCl Ar-Pd(II)(Cl)L2 OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdCN Ar-Pd(II)(CN)L2 Transmetal->ArPdCN RedElim Reductive Elimination ArPdCN->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product ArCl Ar-Cl ArCl->OxAdd ZnCN2 Zn(CN)2 ZnCN2->Transmetal

Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.

Exemplary Protocol:

This protocol is based on general procedures for the palladium-catalyzed cyanation of heteroaryl chlorides[1][3][4].

Materials:

  • 8-Chloroisoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-chloroisoquinoline (1.0 equiv), zinc cyanide (0.6-0.8 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), and dppf (0.04-0.10 equiv).

  • Add anhydrous DMF or DMAc via syringe to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-cyanoisoquinoline.

Protocol II: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using a stoichiometric or catalytic amount of a copper(I) salt, typically copper(I) cyanide (CuCN), in a polar aprotic solvent at high temperatures[5]. While effective, the traditional conditions often require harsh temperatures (150-250 °C)[6]. More modern protocols have been developed that utilize ligands to facilitate the reaction at lower temperatures[5].

Exemplary Protocol:

This protocol is a representative procedure for a copper-mediated cyanation[5][7].

Materials:

  • 8-Chloroisoquinoline

  • Copper(I) cyanide (CuCN)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 8-chloroisoquinoline (1.0 equiv) and copper(I) cyanide (1.2-2.0 equiv).

  • Add anhydrous NMP or DMF to the flask.

  • Heat the mixture to 140-180 °C with efficient stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ammonia or ethylenediamine to complex with the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate, toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 8-cyanoisoquinoline.

Protocol III: Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods[2][8]. Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides. Similar to palladium, the catalytic cycle is believed to proceed through a Ni(0)/Ni(II) cycle involving oxidative addition, transmetalation, and reductive elimination[6].

Exemplary Protocol:

This protocol is based on general procedures for the nickel-catalyzed cyanation of heteroaryl chlorides[8].

Materials:

  • 8-Chloroisoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (Zn)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (0.05-0.10 equiv), dppf (0.05-0.10 equiv), and zinc powder (0.10-0.20 equiv).

  • Add anhydrous DMAc and stir the mixture at room temperature for 15-30 minutes.

  • To this mixture, add 8-chloroisoquinoline (1.0 equiv), zinc cyanide (0.6-0.8 equiv), and DMAP (0.1-0.2 equiv).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to obtain 8-cyanoisoquinoline.

Comparative Analysis of Cyanation Methods

ParameterPalladium-CatalyzedCopper-Mediated (Rosenmund-von Braun)Nickel-Catalyzed
Catalyst Pd₂(dba)₃, Pd(OAc)₂, etc.[1][3]CuCN, CuI[5]NiCl₂, Ni(acac)₂[2][8]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆][1]CuCN, KCN, NaCN[7]Zn(CN)₂[2][8]
Typical Solvents DMF, DMAc, Toluene[3]DMF, NMP, Pyridine[5]DMAc, NMP[8]
Temperature Range 80-140 °C[3]140-200+ °C (can be lower with ligands)[6]80-120 °C[8]
Advantages High functional group tolerance, generally high yields, well-studied.Cost-effective catalyst.Lower cost than palladium, effective for aryl chlorides.
Disadvantages Expensive catalyst, potential for catalyst poisoning.High temperatures, often requires stoichiometric copper, workup can be challenging.Can be sensitive to air and moisture, may require a reducing agent.

Conclusion

The cyanation of 8-chloroisoquinoline to produce 8-cyanoisoquinoline can be achieved through several effective catalytic methods. The choice of method will depend on factors such as cost, available equipment, and the presence of other functional groups in the molecule. Palladium-catalyzed methods offer a reliable and versatile option, while nickel catalysis provides a more economical alternative. The classical copper-mediated Rosenmund-von Braun reaction, although requiring harsher conditions, remains a viable approach. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development and optimization of the synthesis of 8-cyanoisoquinoline and its derivatives in a research and drug development setting.

References

  • Zhang, G., Ren, X., Chen, J., Hu, M., & Cheng, J. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004–5007. [Link]

  • Ma, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 1-21. [Link]

  • Senecal, T. D., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(45), 8430-8434. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Mphahlele, M. J., & Marole, M. M. (2018). Palladium catalyzed C-8 cyanation of 104 with zinc cyanide. ResearchGate.[Link]

  • Yeung, C. T., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(1), 88-91. [Link]

  • Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121. [Link]

Sources

Developing Cell-Based Assays for 1-Chloroisoquinoline-8-carbonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] 1-Chloroisoquinoline-8-carbonitrile is a relatively under-investigated member of this promising class of compounds. While specific biological data for this particular molecule is limited, its structural alerts suggest potential as a therapeutic agent, particularly in oncology and infectious diseases.

This guide provides a comprehensive framework for the initial biological characterization of 1-Chloroisoquinoline-8-carbonitrile using a phased approach to cell-based assay development. We will proceed from broad phenotypic screening to more target-specific mechanistic studies, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel small molecules.

Preliminary Steps: Foundational Best Practices for Compound Handling

Before initiating any cell-based assay, it is crucial to establish robust compound handling and quality control procedures.

  • Compound Procurement and Quality Control: 1-Chloroisoquinoline-8-carbonitrile can be sourced from various chemical suppliers. It is imperative to obtain a certificate of analysis to confirm the compound's identity and purity (typically ≥95%).

  • Solubility Testing: The solubility of 1-Chloroisoquinoline-8-carbonitrile should be determined in common laboratory solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice for creating high-concentration stock solutions. A recommended starting point is to prepare a 10 mM stock solution in 100% DMSO.

  • Stock Solution Preparation and Storage: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Phase 1: Foundational Cytotoxicity Screening

The logical first step in characterizing a novel compound with potential anticancer activity is to assess its effect on cell viability and proliferation across a panel of relevant cancer cell lines.[3] This provides a broad overview of its potency and identifies sensitive cell lines for further mechanistic studies.

Rationale for Method Selection

We will utilize a resazurin-based assay (such as CellTiter-Blue) for its simplicity, high-throughput compatibility, and sensitivity.[4] This assay measures the metabolic capacity of viable cells, which convert the blue resazurin substrate into the highly fluorescent pink resorufin.[4] A decrease in fluorescence is indicative of reduced cell viability or proliferation.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select and Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of 1-Chloroisoquinoline-8-carbonitrile D Treat Cells with Compound Dilutions B->D C->D E Incubate for 72 hours D->E F Add Resazurin-based Reagent E->F G Incubate and Measure Fluorescence F->G H Normalize Data to Vehicle Control G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J

Caption: Workflow for determining the IC50 of 1-Chloroisoquinoline-8-carbonitrile.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into clear-bottomed 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of media) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working stock of 1-Chloroisoquinoline-8-carbonitrile by performing serial dilutions in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the cells. Include wells with vehicle control (medium with the same final DMSO concentration) and wells with no cells (background control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout: Add 20 µL of the resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from all measurements.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Summarizing Cytotoxicity Data
Cell LineTissue of OriginIC50 (µM) of 1-Chloroisoquinoline-8-carbonitrile
A549Lung CarcinomaExperimental Value
MCF7Breast AdenocarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
DU145Prostate CarcinomaExperimental Value

Phase 2: Mechanistic Exploration - Kinase Inhibition Profile

Given that many isoquinoline derivatives are known to target protein kinases, a logical next step is to investigate the effect of 1-Chloroisoquinoline-8-carbonitrile on key signaling pathways regulated by kinases.[5][6] A cell-based assay monitoring the phosphorylation status of a downstream effector can provide valuable mechanistic insights.[7][8]

Rationale for Method Selection

We will describe a Western blot-based assay to assess the phosphorylation of AKT at Serine 473, a critical node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. This method, while lower in throughput, provides direct, quantifiable evidence of pathway modulation.

Signaling Pathway: PI3K/AKT Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates/Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-Chloroisoquinoline-8-carbonitrile (Hypothesized Target) Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT signaling pathway, a potential target for inhibition.

Detailed Protocol: Western Blot for Phospho-AKT
  • Cell Treatment: Seed a sensitive cancer cell line (identified in Phase 1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of 1-Chloroisoquinoline-8-carbonitrile (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each condition.

Phase 3: Confirming Target Engagement in a Cellular Context

Observing a downstream effect, such as reduced phosphorylation, strongly suggests that the compound is active within the cell. However, it does not confirm direct binding to a specific target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a native, label-free cellular environment.[9] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[9]

Rationale for Method Selection

CETSA allows for the direct assessment of compound binding to its putative intracellular target without the need for compound modification or cellular engineering.[9] This provides strong evidence that the compound reaches and interacts with its target in a physiologically relevant setting.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat Intact Cells with Vehicle or Compound B Lyse Cells and Divide Lysate into Aliquots A->B C Heat Aliquots to a Range of Temperatures B->C D Centrifuge to Separate Soluble and Precipitated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Soluble Protein by Western Blot for the Target E->F G Quantify Band Intensity and Generate Melt Curve F->G H Compare Melt Curves to Assess Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture a sensitive cell line to high density. Treat the cells with a high concentration of 1-Chloroisoquinoline-8-carbonitrile (e.g., 10-20x the IC50) or vehicle (DMSO) for 1-2 hours.

  • Cell Harvest and Lysis: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating Step: Aliquot the lysates into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Analyze the amount of the soluble target protein (e.g., AKT) remaining at each temperature using the Western blot protocol described in Phase 2.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against the temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Phase 4: Investigating Antimicrobial Activity

The isoquinoline core is present in several antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. Therefore, it is prudent to explore the potential antimicrobial activity of 1-Chloroisoquinoline-8-carbonitrile.

Rationale for Method Selection

A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains. This assay is readily adaptable for high-throughput screening and provides a quantitative measure of antimicrobial potency.

High-Level Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains: Select a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

  • Compound Preparation: Prepare two-fold serial dilutions of 1-Chloroisoquinoline-8-carbonitrile in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion: A Roadmap for Characterization

This application note provides a structured, multi-phased approach to the initial cell-based characterization of 1-Chloroisoquinoline-8-carbonitrile. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic and target engagement assays, researchers can efficiently and robustly elucidate the biological activity and therapeutic potential of this novel compound. The protocols described herein are foundational and can be adapted and expanded upon as initial results guide the research direction. This iterative process of hypothesis generation, experimentation, and data-driven decision-making is fundamental to the successful advancement of new chemical entities in the drug discovery pipeline.

References

  • Rauf, A., et al. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 26(15), 4482. Available at: [Link]

  • Cahlíková, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Frontiers in Pharmacology, 11, 933. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [This is a foundational paper for CETSA, a general scientific reference]
  • Krishnamoorthy, S., & Srimathi, R. (n.d.). Cytotoxicity Assays. BMG LABTECH. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347–12360. [This is a foundational paper for resazurin-based assays, a general scientific reference]
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem Compound Summary. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [This is a foundational paper for live-cell kinase profiling, a general scientific reference]

Sources

Troubleshooting & Optimization

troubleshooting low yield in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthesis protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) focusing on the three cornerstone methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Part 1: General Troubleshooting - First Principles for All Syntheses

Before diving into reaction-specific issues, it's crucial to validate the fundamentals of your experimental setup. Low yields often stem from foundational problems rather than complex mechanistic failures.

Q1: My reaction yield is unexpectedly low, and I'm not sure where to begin troubleshooting. What are the most common culprits?

A1: When facing low yields, always start with the simplest variables before scrutinizing the reaction mechanism. My field experience suggests a three-point check is the most efficient starting point:

  • Reaction Atmosphere and Temperature Control: Many intermediates in these syntheses are sensitive to oxygen and moisture. Ensure your reaction is conducted under a genuinely inert atmosphere (Nitrogen or Argon). Furthermore, inconsistent temperature control can dramatically affect reaction kinetics and promote side reactions.[1] Use a calibrated thermometer and a reliable heating/cooling system.

Q2: I suspect my reagents or solvents are contaminated. What are the standard validation protocols?

A2: Validating your inputs is a non-negotiable step for reproducible, high-yield synthesis.

  • For Solvents: Use a commercial anhydrous solvent from a freshly opened bottle or dry it using standard laboratory procedures (e.g., distillation from a suitable drying agent like sodium/benzophenone for ethers or CaH₂ for halogenated solvents). For absolute certainty, a Karl Fischer titration is the gold standard for quantifying water content.

  • For Starting Materials:

    • NMR Spectroscopy (¹H and ¹³C): This is your primary tool for confirming structural integrity and identifying organic impurities.

    • Mass Spectrometry (GC-MS or LC-MS): Ideal for detecting volatile impurities and confirming the molecular weight of your starting material.

    • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

Part 2: Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[2] It is an electrophilic aromatic substitution that typically requires a dehydrating agent under acidic conditions.[3][4]

Q3: My Bischler-Napieralski reaction has stalled, with a large amount of unreacted β-arylethylamide remaining. What is the likely cause?

A3: This points to an issue with the activation and cyclization steps. The core of this reaction is the conversion of the amide carbonyl into a highly electrophilic species (often a nitrilium ion) that can be attacked by the electron-rich aromatic ring.[3]

  • Insufficient Dehydrating Agent: Reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are crucial.[5] Ensure you are using a sufficient stoichiometric excess (typically 1.5-3.0 equivalents of POCl₃) and that the reagent is fresh. Old POCl₃ can hydrolyze, reducing its efficacy.

  • Substrate Reactivity: The reaction is most effective when the aromatic ring is activated with electron-donating groups (e.g., methoxy, alkyl).[3][6] If your substrate lacks these groups, the electrophilic aromatic substitution step is significantly slower. For such challenging substrates, more potent conditions are required, such as using P₂O₅ in refluxing POCl₃, which generates a pyrophosphate intermediate—an excellent leaving group.[4][6]

  • Temperature: While some activated substrates react at room temperature, many require heating (reflux in toluene, xylene, or neat POCl₃) to overcome the activation energy for cyclization.[5] If your reaction is sluggish, a controlled increase in temperature is a logical next step.

Q4: The primary byproduct of my reaction is a styrene derivative, not the desired dihydroisoquinoline. How can I prevent this?

A4: You are observing the classic retro-Ritter side reaction. This occurs when the nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene.[5][6]

This side reaction is favored when the carbocation is particularly stable (e.g., tertiary or benzylic). To mitigate this:

  • Use Milder Reagents: Strong dehydrating agents and high temperatures promote the retro-Ritter pathway. Consider using milder alternatives like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[5]

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the fragmentation products, effectively suppressing the retro-Ritter reaction.[5]

  • Alternative Intermediates: Employing reagents like oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[5]

Diagram: Bischler-Napieralski Troubleshooting Logic

Bischler_Napieralski_Troubleshooting Start Low Yield in B-N Reaction Check_SM Unreacted Starting Material? Start->Check_SM Analyze Crude Check_Side_Product Styrene Byproduct? Start->Check_Side_Product Analyze Crude Check_SM->Check_Side_Product No Solution_Activation Increase Activation: 1. Fresh/More POCl₃/P₂O₅ 2. Higher Temperature 3. Check Ring Activating Groups Check_SM->Solution_Activation Yes Solution_Retro_Ritter Suppress Retro-Ritter: 1. Milder Reagents (Tf₂O) 2. Lower Temperature 3. Use Nitrile as Solvent Check_Side_Product->Solution_Retro_Ritter Yes Success Improved Yield Solution_Activation->Success Solution_Retro_Ritter->Success

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

Part 3: Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] It is renowned for its ability to proceed under mild, even physiological, conditions, making it vital in alkaloid synthesis.[8]

Q5: My Pictet-Spengler reaction is not working. TLC analysis shows only the starting amine and aldehyde. What's wrong?

A5: This indicates a failure in the first step: the formation of the Schiff base (iminium ion). This condensation is reversible and pH-dependent.

  • pH is Critical: The reaction requires mild acid catalysis. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the amine. However, if the solution is too acidic, the amine starting material will be fully protonated, rendering it non-nucleophilic. A buffer or careful addition of a catalytic amount of acid (like TFA or HCl) is often necessary.

  • Water Removal: The condensation to form the Schiff base releases water. In some systems, removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium toward the iminium ion intermediate.

  • Carbonyl Reactivity: Aldehydes are generally more reactive than ketones. If you are using a ketone, the reaction will be slower and may require more forcing conditions (stronger acid, higher temperature).

Q6: I've successfully formed the Schiff base intermediate, but the cyclization to the tetrahydroisoquinoline is not occurring or is extremely slow. How can I facilitate this step?

A6: The cyclization step is the intramolecular electrophilic aromatic substitution, and its success is almost entirely dependent on the nucleophilicity of the aromatic ring.[8]

  • Aromatic Ring Activation: The Pictet-Spengler reaction works best when the β-arylethylamine has one or more electron-donating groups (EDGs) on the aromatic ring (e.g., -OH, -OR).[8][9] These groups activate the ring, making it nucleophilic enough to attack the iminium ion. Without strong EDGs, the reaction often fails under standard conditions.

  • Increase Electrophilicity: If your aromatic ring is not sufficiently activated, you need to make the electrophile stronger. This can be achieved by using a stronger acid (e.g., moving from acetic acid to trifluoroacetic acid or a Lewis acid like BF₃·OEt₂).[8] This increases the concentration and electrophilicity of the iminium ion, but be cautious, as this can also lead to side reactions.

  • Temperature and Reaction Time: Give the reaction adequate time. These cyclizations can sometimes take 24-48 hours at room temperature. Gentle heating (40-60 °C) can often promote cyclization without significant byproduct formation.

Protocol: General Procedure for a Pictet-Spengler Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the β-arylethylamine (1.0 equiv) and dissolve it in a suitable solvent (e.g., CH₂Cl₂, toluene, or CH₃CN).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 equiv).[8] Using a slight excess of the carbonyl can help drive the initial condensation.

  • Acid Catalysis: Add the acid catalyst (e.g., 0.1-1.0 equiv of trifluoroacetic acid) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress by TLC or LC-MS, checking for the disappearance of the starting materials and the appearance of the product spot.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Pomeranz-Fritsch Reaction Troubleshooting

This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12] The classical conditions involving concentrated sulfuric acid are harsh and often give low yields, making troubleshooting essential.[12]

Q7: The yields of my Pomeranz-Fritsch cyclization are very low, and I get a significant amount of tar-like decomposition products. How can I improve this?

A7: This is the most common complaint with the Pomeranz-Fritsch reaction and is almost always due to the harshness of the traditional acid catalyst. Concentrated sulfuric acid is a strong dehydrating agent and oxidant, which can easily lead to polymerization and decomposition of sensitive substrates.

  • Modify the Acid System: The key to a successful Pomeranz-Fritsch is to move away from concentrated H₂SO₄. A wide range of alternative, milder acid systems have been developed.

Table: Comparison of Acid Catalysts for Pomeranz-Fritsch Reaction
Acid Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄0-25 °CInexpensive, traditional methodOften low yields, significant decomposition/tarring[12]
Polyphosphoric Acid (PPA)80-120 °CGood dehydrating agentHigh temperatures required, viscous medium
Trifluoroacetic Anhydride (TFAA)0 °C to RTMilder, often gives cleaner reactionsExpensive, moisture-sensitive
Lanthanide Triflates (e.g., Yb(OTf)₃)Reflux in DCELewis acid catalysis, can be milderCatalyst cost
Superacids (e.g., TfOH)Low TemperatureHighly effective for deactivating systemsVery corrosive, requires careful handling
  • Stepwise Procedure: It is often beneficial to isolate the intermediate benzalaminoacetal first before subjecting it to the cyclization conditions.[10][11] This two-step process allows for purification of the intermediate and often leads to a cleaner cyclization reaction.

Q8: The initial condensation to form the benzalaminoacetal is inefficient. What are the key parameters to control?

A8: This is a standard imine/acetal formation process. The primary challenge is effectively removing the water that is produced to drive the reaction to completion.

  • Azeotropic Removal of Water: Perform the condensation in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Stoichiometry: Ensure accurate 1:1 stoichiometry between the benzaldehyde and the 2,2-dialkoxyethylamine.

  • Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can accelerate the condensation.

Diagram: Pomeranz-Fritsch Reaction Pathway

Pomeranz_Fritsch_Pathway Reactants Benzaldehyde + 2,2-Dialkoxyethylamine Step1 Condensation (-H₂O) Reactants->Step1 Intermediate Benzalaminoacetal (Schiff Base) Step1->Intermediate Step2 Acid-Catalyzed Cyclization Intermediate->Step2 Product Isoquinoline Step2->Product

Sources

Technical Support Center: Preventing Byproduct Formation in POCl₃ Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphorus oxychloride (POCl₃) mediated chlorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize POCl₃ for the conversion of hydroxyl groups to chlorides. As a versatile and powerful reagent, POCl₃ is widely employed for its efficacy in chlorinating a variety of substrates, including alcohols, carboxylic acids, and heteroaromatic compounds.[1][2] However, its high reactivity can also lead to the formation of undesirable byproducts, complicating purification and reducing yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during POCl₃ chlorination. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you to proactively mitigate byproduct formation and optimize your synthetic outcomes.

I. Understanding the Core Chemistry: The "Why" Behind Byproduct Formation

At its core, POCl₃-mediated chlorination involves the activation of a hydroxyl group to form a good leaving group, which is subsequently displaced by a chloride ion. However, several competing reaction pathways can lead to byproducts. Understanding these pathways is the first step toward effective troubleshooting.

Key Competing Reactions:
  • Elimination (Dehydration): Particularly with secondary and tertiary alcohols, POCl₃ can act as a potent dehydrating agent, leading to the formation of alkenes instead of the desired alkyl chloride.[3] This occurs via an E2 mechanism, often facilitated by a base like pyridine.[4][3]

  • Phosphate Ester Formation: The reaction between an alcohol and POCl₃ forms a chlorophosphate ester intermediate.[4][5] If this intermediate is stable or if the subsequent displacement by chloride is slow, it can persist or react further to form more complex phosphate byproducts.[5]

  • Pyrophosphate Formation: In the presence of trace amounts of water, POCl₃ can hydrolyze to form pyrophosphoryl chloride and other condensed phosphate species.[6] These are also reactive and can lead to a mixture of undesired phosphorylated byproducts.

  • Rearrangements: While less common than with strongly acidic reagents, carbocation rearrangements can occur in substrates prone to such shifts, leading to isomeric chlorinated products.[3]

  • Substrate-Specific Byproducts: The nature of the starting material can introduce unique side reactions. For instance, electron-rich aromatic systems may undergo electrophilic chlorination at positions other than the target hydroxyl group.[7]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during POCl₃ chlorination.

Q1: My reaction is complete by TLC, but upon aqueous workup, my starting material reappears. What is happening?

A1: This is a classic indication that your desired chlorinated product is hydrolyzing back to the starting alcohol during the workup.[8] The chlorophosphate intermediate or the final alkyl chloride can be sensitive to water, especially under non-neutral pH conditions.

  • Causality: The aqueous workup introduces water, which can act as a nucleophile, displacing the chloride. This hydrolysis is often accelerated by heat generated during the quenching of excess POCl₃.[1]

  • Preventative Measures:

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. Evaporate the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive fumes). The residue can then be dissolved in an organic solvent and filtered to remove solid byproducts.[8]

    • Careful Quenching: If an aqueous workup is necessary, perform the quench at a low temperature (e.g., 0 °C or below) by slowly adding the reaction mixture to ice-water or a cold, saturated solution of a weak base like sodium bicarbonate.[8] This helps to control the exotherm and neutralize the generated HCl and phosphoric acid.[1]

    • Use of a Weak Base: Quenching with a weak base like sodium bicarbonate is often preferable to strong bases, which can more readily promote hydrolysis of the product.[8]

Q2: I am observing a significant amount of an alkene byproduct. How can I favor chlorination over elimination?

A2: The formation of alkenes is a common side reaction, especially with secondary and tertiary alcohols, where the formation of a stable carbocation intermediate is more favorable, facilitating elimination.[4][3]

  • Causality: POCl₃ converts the alcohol into an excellent leaving group (a chlorophosphate ester).[4] A base, often added to the reaction (like pyridine) or generated in situ, can then abstract a proton, leading to an E2 elimination.[4][3]

  • Troubleshooting Strategies:

    • Minimize Base Concentration: If using a base like pyridine, use it only in stoichiometric amounts required to neutralize the generated HCl, rather than as the solvent.[4]

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired chlorination.

    • Choice of Chlorinating Agent: For substrates particularly prone to elimination, consider alternative chlorinating agents like thionyl chloride (SOCl₂), which is often more effective for primary and secondary alcohols with less risk of elimination.[8]

    • Consider a Two-Step Process: An alternative is to first convert the alcohol to a sulfonate ester (e.g., mesylate or tosylate) and then displace it with a chloride source (e.g., LiCl). This avoids the strongly dehydrating conditions of POCl₃.[1]

Q3: My reaction is sluggish, and I'm getting a complex mixture of products. How can I improve the reaction's efficiency and selectivity?

A3: A sluggish reaction can be due to insufficient activation of the hydroxyl group or low reactivity of the substrate. A complex product mixture often points to competing side reactions or decomposition.

  • Causality: The reactivity of POCl₃ can sometimes be insufficient for less reactive alcohols or sterically hindered substrates. This can lead to longer reaction times and higher temperatures, which in turn can promote byproduct formation.

  • Optimization Strategies:

    • Use of Additives: For challenging chlorinations, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[8][9] PCl₅ can help to drive the reaction to completion. A 3:1 ratio of POCl₃ to PCl₅ is a common starting point.[8]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents are necessary. In some cases, using POCl₃ as both the reagent and the solvent can be effective, but this can also lead to more byproducts. For some substrates, a high-boiling solvent like acetonitrile or even neat conditions at reflux may be required.

    • Vilsmeier-Haack Conditions: For certain substrates, particularly those that can be activated by forming a Vilsmeier reagent, the use of POCl₃ in the presence of N,N-dimethylformamide (DMF) can be beneficial.[2][5] However, be aware that this can also lead to formylation as a side reaction.

III. Troubleshooting Guides

Guide 1: Minimizing Hydrolysis and Phosphate Byproducts

This guide provides a systematic approach to reducing byproducts arising from the reaction of POCl₃ and its intermediates with water.

Symptom Probable Cause Recommended Action Rationale
Starting material reappears after aqueous workup.Hydrolysis of the chlorinated product.[8]1. Evaporate excess POCl₃ before workup. 2. Quench at low temperature (<0 °C). 3. Use a weak base (e.g., NaHCO₃) for quenching.[8]Minimizes contact with water and controls the exotherm of the quench, reducing the rate of hydrolysis.[1]
Formation of viscous, insoluble material.Formation of pyrophosphates and other condensed phosphate species.[6]1. Use freshly distilled POCl₃. 2. Ensure all glassware is rigorously dried. 3. Run the reaction under an inert atmosphere (N₂ or Ar).Prevents hydrolysis of POCl₃ by atmospheric moisture, which leads to the formation of these intractable byproducts.
Complex mixture of polar byproducts by LC-MS.Formation of various phosphate esters.[5]1. Use stoichiometric amounts of POCl₃. 2. Lower the reaction temperature. 3. Consider adding a chloride salt (e.g., LiCl) to facilitate the displacement of the phosphate ester.Minimizes the concentration of the chlorophosphate intermediate and encourages its conversion to the desired product.
Guide 2: Controlling Elimination vs. Substitution

This guide focuses on directing the reaction towards the desired substitution product and away from the elimination byproduct.

Symptom Probable Cause Recommended Action Rationale
Significant alkene formation.E2 elimination is competing with SN2/SN1 substitution.[4][3]1. Reduce the amount of base (e.g., pyridine). 2. Lower the reaction temperature. 3. For secondary alcohols, consider using SOCl₂ as an alternative.[8]Elimination is often favored by higher temperatures and excess base.[4] SOCl₂ can sometimes provide better selectivity for substitution.
Formation of rearranged products.Carbocation rearrangement.[3]1. Use a non-polar solvent to disfavor carbocation formation. 2. Ensure a sufficient concentration of chloride ions to trap the initial carbocation. 3. Use POCl₃ with pyridine, which promotes an E2 mechanism and avoids carbocation intermediates.[3]The E2 pathway is concerted and does not involve a discrete carbocation intermediate, thus preventing rearrangements.[3]

IV. Visualizing Reaction Pathways and Troubleshooting

Chlorination vs. Elimination Pathway

The following diagram illustrates the key decision point in the reaction of an alcohol with POCl₃, leading to either the desired chloride or the undesired alkene.

G cluster_0 Reaction Initiation cluster_1 Competing Pathways cluster_2 Products Alcohol Alcohol Chlorophosphate_Ester Chlorophosphate Ester (Good Leaving Group) Alcohol->Chlorophosphate_Ester + POCl₃ POCl3 POCl3 Chloride_Attack Chloride (SN2/SN1) Chlorophosphate_Ester->Chloride_Attack Base_Attack Base (E2) Chlorophosphate_Ester->Base_Attack Alkyl_Chloride Desired Product: Alkyl Chloride Chloride_Attack->Alkyl_Chloride Alkene Byproduct: Alkene Base_Attack->Alkene

Caption: Key mechanistic branch point in POCl₃ reactions.

Troubleshooting Workflow for Byproduct Formation

This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation.

G Start Byproduct Observed Identify_Byproduct Identify Byproduct (NMR, LC-MS) Start->Identify_Byproduct Alkene Alkene? Identify_Byproduct->Alkene Hydrolysis Starting Material? Alkene->Hydrolysis No Reduce_Temp_Base Lower Temperature Reduce Base Conc. Alkene->Reduce_Temp_Base Yes Other Other Byproducts? Hydrolysis->Other No Improve_Workup Anhydrous Workup or Low Temp Quench Hydrolysis->Improve_Workup Yes Check_Reagents Use Anhydrous Reagents & Inert Atmosphere Other->Check_Reagents Change_Reagent Consider SOCl₂ Reduce_Temp_Base->Change_Reagent

Caption: A decision tree for troubleshooting byproducts.

V. Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Secondary Alcohol

This protocol provides a starting point for the chlorination of a generic secondary alcohol, with considerations for minimizing elimination.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 equiv) to a rigorously dried flask containing a suitable anhydrous solvent (e.g., CH₂Cl₂ or MeCN) at 0 °C.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.1-1.5 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Workup (Option A - Anhydrous): Once the reaction is complete, carefully remove the solvent and excess POCl₃ under reduced pressure. Dissolve the residue in an anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove solid byproducts.

  • Workup (Option B - Aqueous Quench): Once the reaction is complete, cool the mixture to 0 °C. In a separate flask, prepare a stirred mixture of ice and saturated aqueous NaHCO₃. Slowly add the reaction mixture to the quenching solution, ensuring the internal temperature does not rise significantly. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chlorination of a Heteroaromatic Hydroxyl Group

This protocol is tailored for the chlorination of hydroxylated nitrogen heterocycles, which are common substrates in medicinal chemistry.

  • Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere, add the heteroaromatic alcohol (1.0 equiv).

  • Reagent Addition: Add phosphorus oxychloride (3-10 equiv), which can also serve as the solvent. For more challenging substrates, add PCl₅ (0.3-0.5 equiv).[9]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a solid base (e.g., NaHCO₃ or Na₂CO₃) or a concentrated aqueous base (e.g., NaOH) while keeping the mixture cool in an ice bath.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.

VI. Conclusion

Phosphorus oxychloride is a powerful and indispensable reagent in organic synthesis. By understanding the fundamental mechanisms of both the desired chlorination and the competing side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. Careful control of temperature, stoichiometry, and workup procedures are paramount to achieving high yields and purity. This guide provides a framework for rational problem-solving, enabling the successful application of POCl₃ in your research and development endeavors.

References

  • How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved from ResearchGate. [Link]

  • Deoxychlorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from Wordpress. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health. [Link]

  • POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020, October 28). ResearchGate. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023, August 7). ACS Publications. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. [Link]

  • Phosphoryl chloride. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025, December 30). Oreate AI. [Link]

Sources

improving solubility of 1-Chloroisoquinoline-8-carbonitrile for assays

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Improving the Solubility of Chloroisoquinoline Carbonitrile Derivatives for In Vitro Assays

Introduction: The successful execution of in vitro assays is critically dependent on the ability to achieve and maintain the desired concentration of a test compound in the assay medium. Compounds with poor aqueous solubility, such as the substituted chloroisoquinoline carbonitrile family, present a significant challenge. Precipitation of the compound during the experiment can lead to inaccurate and unreliable data, masking true biological effects. This guide provides a systematic approach to troubleshooting and improving the solubility of these challenging compounds, ensuring the integrity and success of your research.

A critical first step is identifying the precise isomer being used. While "1-Chloroisoquinoline-8-carbonitrile" is specified, a more commonly available isomer in chemical supplier catalogs is 8-Chloroisoquinoline-1-carbonitrile . The principles outlined in this guide are broadly applicable to this class of compounds, but researchers should always confirm the identity and properties of their specific reagent.

Physicochemical Properties of Related Isomers
Property8-Chloroisoquinoline-1-carbonitrile1-Chloroisoquinoline-5-carbonitrile1-Chloroisoquinoline
Molecular Formula C₁₀H₅ClN₂[1][2]C₁₀H₅ClN₂C₉H₆ClN
Molecular Weight 188.61 g/mol [1][2]188.61 g/mol 163.60 g/mol
Appearance Powder (inferred)[1]Data Not AvailableWhite to yellow crystals or chunks[3][4]
Aqueous Solubility Predicted to be lowPredicted to be lowInsoluble in water[3]
Storage Store at 0-8 °C[2]Data Not AvailableStore at 2-8 °C[3]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common immediate challenges encountered by researchers.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first and most critical step?

Answer: The immediate and standard practice for compounds that are insoluble in water is to prepare a concentrated stock solution in a suitable organic solvent. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[5]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh: Accurately weigh approximately 1-2 mg of 1-Chloroisoquinoline-8-carbonitrile using a calibrated analytical balance.

  • Calculate: Determine the precise volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mix: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the vial is tightly capped.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles.

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my cell culture media or buffer. What should I do?

Answer: This is a common phenomenon known as "crashing out," where the compound leaves the organic solvent and immediately precipitates in the non-receptive aqueous environment.[6] This indicates you have exceeded the kinetic solubility of the compound in the final assay medium.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. Many potent compounds are active at low micromolar or even nanomolar concentrations where they may remain soluble.

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, perform a serial dilution. A good practice is to add a small volume of your stock to a rapidly vortexing or stirring tube of your assay buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[7]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. High concentrations of co-solvent can be toxic to cells or interfere with assay components. Always include a "vehicle control" (buffer with the same final DMSO concentration but no compound) in your experiments.[6]

Q3: Is it safe to heat the compound to force it into solution?

Answer: Gentle heating can be an effective way to increase the rate of dissolution.[8] However, it should be done with caution.

  • Use Moderate Temperatures: A water bath set to 37-50°C is generally safe for initial attempts.

  • Assess Stability: Be aware that excessive heat can degrade the compound. If you use heat to create your stock solution, it is crucial to let it return to room temperature to ensure the compound remains in solution, as heat-aided solubility can sometimes result in supersaturated solutions that precipitate upon cooling.

Part 2: Systematic Strategies for Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. The following workflows are designed to identify optimal solubilization conditions for your specific assay.

Leveraging pH to Increase Solubility

Causality: 1-Chloroisoquinoline-8-carbonitrile contains a basic nitrogen atom within its isoquinoline ring structure.[9] In an acidic environment (lower pH), this nitrogen can become protonated, forming a positively charged salt. This ionized form is often significantly more soluble in aqueous media than the neutral free base.[10]

  • Prepare a 10 mM stock solution of the compound in DMSO as described previously.

  • Set up a series of microcentrifuge tubes, each containing 1 mL of a different buffer (e.g., pH 4.0, 5.0, 6.0, and your final assay buffer, typically ~pH 7.4).

  • Add an aliquot of the DMSO stock to each buffer to achieve your highest desired final concentration (e.g., 10 µL of 10 mM stock into 1 mL for a final concentration of 100 µM).

  • Vortex each tube immediately and thoroughly.

  • Incubate at room temperature for 15-30 minutes.

  • Visually inspect for precipitation (cloudiness or visible particles). For a more quantitative assessment, centrifuge the tubes and measure the absorbance of the supernatant.

  • Identify the lowest pH that maintains the compound's solubility.

Consideration: You must ensure that the required pH is compatible with your assay system (e.g., cell viability, enzyme activity).

start Start: Compound precipitates in standard assay buffer (pH ~7.4) prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock test_ph Dilute stock into buffers of varying pH (e.g., 4.0, 5.0, 6.0, 7.4) prep_stock->test_ph observe Incubate and observe for precipitation test_ph->observe decision Is compound soluble at a lower pH? observe->decision success Success: Identify optimal pH. Verify assay compatibility. decision->success Yes fail Failure: pH adjustment is not sufficient. Proceed to Co-Solvent Screening. decision->fail No

Caption: Decision workflow for pH-based solubility optimization.

Systematic Co-Solvent Screening

Causality: If pH modification is not viable or sufficient, exploring alternative co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the medium, thereby increasing the solubility of nonpolar compounds.[11] While DMSO is a powerful solvent, another might be more effective or better tolerated in your specific assay.

Co-SolventProperties & Use Cases
DMSO (Dimethyl Sulfoxide) Strong, universal solvent. Can be toxic to some cell types at >0.5%.[5]
DMF (Dimethylformamide) Similar to DMSO but can be more effective for certain compounds. Also carries toxicity concerns.[7]
Ethanol Less toxic than DMSO/DMF but also a weaker solvent for highly nonpolar compounds. Useful for moderately soluble compounds.[12]
PEG 400 (Polyethylene Glycol 400) A low-toxicity polymer often used in formulations. Can enhance solubility and stability.[13]
  • Prepare high-concentration stock solutions (e.g., 10-20 mM) of your compound in each candidate co-solvent (DMSO, DMF, Ethanol).

  • In a 96-well plate or microcentrifuge tubes, add your final aqueous assay buffer.

  • Add small, increasing volumes of each stock solution to the buffer to create a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Mix well and incubate for 30 minutes at the assay temperature.

  • Visually or spectrophotometrically assess for precipitation to determine the maximum achievable soluble concentration for each co-solvent system.

  • Select the co-solvent that provides the required solubility with the lowest percentage of organic solvent in the final solution.

start Start: Initial DMSO stock leads to precipitation at desired concentration prep_stocks Prepare concentrated stocks in parallel: DMSO, DMF, Ethanol start->prep_stocks test_dilution Perform serial dilution of each stock into final assay buffer prep_stocks->test_dilution measure Assess maximum soluble concentration for each co-solvent system test_dilution->measure decision Does an alternative co-solvent meet solubility requirements? measure->decision success Success: Select best co-solvent. Optimize final % and run vehicle controls. decision->success Yes fail Failure: Simple co-solvents are insufficient. Consider advanced strategies. decision->fail No

Caption: Systematic workflow for selecting an optimal co-solvent.

Part 3: Overview of Advanced Formulation Strategies

For exceptionally challenging compounds, techniques more common in pharmaceutical formulation may be required. These methods are more complex but can dramatically improve solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. This is only suitable for cell-free assays, as surfactants can disrupt cell membranes.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[14]

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. While highly effective, it requires specialized equipment (e.g., a solvent evaporator or melt extruder) and is typically beyond the scope of routine assay preparation.[15][16]

These advanced strategies should be considered in consultation with a formulation specialist, as they require significant development and characterization.

References

  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

  • Koppel, I., et al. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Jorgensen, S. A., et al. (2009). Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Preparing Solutions. Retrieved from [Link]

  • Müller, C., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Koppel, I., et al. (2014). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

  • Various Authors. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Retrieved from [Link]

  • Reddit user discussion. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • Jorgensen, S. A., et al. (2009). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. Retrieved from [Link]

  • The Proteo-Plex. (2020). Solution-making strategies & practical advice. YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Kumar, S. G. P., & Kumar, D. D. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. Retrieved from [Link]

  • Ciafani, M., et al. (2017). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link]

  • Kesarla, R., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • Modasiya, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Yalkowsky, S. H., & Millard, J. W. (2009). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Separation of Isoquinoline Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of isoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation of these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chromatographic principles to empower your method development and troubleshooting processes.

Isoquinoline and its derivatives are a critical class of compounds in pharmaceutical and natural product chemistry, often existing as positional isomers or enantiomers with distinct pharmacological activities.[1] Their separation can be notoriously difficult due to subtle differences in their physicochemical properties. This guide is structured in a question-and-answer format to directly address the common issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Issues: Peak Tailing and Poor Retention

Question 1: My isoquinoline isomer peaks are showing significant tailing on a standard C18 column. What is the primary cause and how can I fix it?

Answer:

Peak tailing for basic compounds like isoquinolines on a standard silica-based C18 column is most often caused by secondary interactions between the protonated basic analyte and acidic silanol groups on the stationary phase surface.[2] Isoquinolines are weak bases with a pKa of approximately 5.14.[1][3] At mobile phase pH values around or below this pKa, the isoquinoline nitrogen is protonated, leading to strong electrostatic interactions with deprotonated, negatively charged silanols.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols & Explanations:

  • Protocol 1: Low pH Mobile Phase Optimization

    • Column Selection: Start with a high-purity, end-capped C18 column known for low silanol activity.

    • Mobile Phase Preparation: Prepare an aqueous mobile phase containing a buffer like 0.1% formic acid or phosphoric acid to maintain a pH between 2.5 and 3.5.[4] This ensures that the silanol groups on the stationary phase are not ionized, minimizing secondary interactions.[2][5]

    • Organic Modifier: Use acetonitrile or methanol as the organic modifier.

    • Analysis: Equilibrate the column thoroughly with the new mobile phase and inject your sample. Causality: By keeping the mobile phase pH low, we suppress the ionization of residual silanol groups, thus preventing the electrostatic interaction that causes peak tailing.[6]

  • Protocol 2: Using a Competing Base

    • Mobile Phase Additive: To your existing mobile phase, add a competing base such as Triethylamine (TEA) at a concentration of 0.1-0.2%.[7]

    • pH Adjustment: Re-adjust the mobile phase pH to your desired value after adding TEA.

    • Analysis: Equilibrate the column and inject. Causality: The competing base (TEA) is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding the isoquinoline isomers from these secondary interactions.

Separating Positional Isomers

Question 2: I'm struggling to resolve two positional isoquinoline isomers. They are co-eluting on my C18 column. What strategies can I employ to improve resolution?

Answer:

Positional isomers often have very similar hydrophobicity, making them difficult to separate on standard alkyl chain phases like C18, where retention is primarily driven by hydrophobic interactions. To resolve them, you need to introduce alternative separation mechanisms that can exploit subtle differences in their structure, such as shape selectivity, π-π interactions, or dipole-dipole interactions.

Recommended Column Chemistries for Positional Isomers:

Stationary Phase TypePrimary Separation MechanismIdeal for Isomers with...Commercial Examples
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, hydrophobicityAromatic ring differences, electron-donating/withdrawing group positionPhenomenex Kinetix Phenyl-Hexyl, Waters XBridge Phenyl
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, ion-exchangeHalogenation, differing dipole moments, positional differences of polar groupsAgilent Poroshell 120 PFP, Restek Raptor PFP
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) π-π interactions, charge transfer, shape selectivityPlanar aromatic systems, electron-rich/deficient ringsCOSMOSIL PYE, COSMOSIL NPE
Graphitized Carbon (PGC) Shape selectivity, polarizabilityRigid, planar structuresThermo Scientific Hypercarb

Troubleshooting Steps:

  • Column Screening: The most effective first step is to screen different column chemistries. A phenyl or PFP column is an excellent starting point. These columns can provide alternative selectivity based on π-π and dipole interactions that are not available on a C18 phase.[8]

  • Mobile Phase Optimization:

    • Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for aromatic compounds. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, altering selectivity.

    • pH Control: As isoquinolines are basic, controlling the mobile phase pH is crucial.[9] Fine-tuning the pH can subtly alter the charge distribution and conformation of the isomers, potentially leading to better separation.

  • Temperature Optimization: Lowering the column temperature can sometimes enhance the resolution between closely eluting isomers by increasing the strength of specific interactions like hydrogen bonding or π-π stacking. Conversely, increasing the temperature can improve efficiency. A temperature study (e.g., 25°C, 35°C, 45°C) is recommended.

Chiral Separations: Resolving Enantiomers

Question 3: My sample contains a racemic mixture of a chiral isoquinoline derivative. How do I develop a method to separate the enantiomers?

Answer:

Separating enantiomers requires a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[10] CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Workflow for Chiral Method Development:

Caption: Chiral separation method development workflow.

Key Considerations:

  • CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely successful for a broad range of chiral compounds, including alkaloids.[11][12] It is highly recommended to start by screening a small set of these columns.

  • Mobile Phase Screening: For chiral separations, the mobile phase composition is critical. In normal phase mode, typical mobile phases are mixtures of hexane/heptane with an alcohol modifier (e.g., ethanol or isopropanol). In reversed-phase mode, aqueous buffers with acetonitrile or methanol are used.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution by ensuring a consistent ionization state of the analyte and interacting with the stationary phase.

Protocol 3: Chiral Stationary Phase Screening

  • Column Selection: Obtain a set of 3-4 polysaccharide-based chiral columns from different manufacturers (e.g., Daicel Chiralpak series, Phenomenex Lux series).

  • Mobile Phase Preparation (Normal Phase): Prepare mobile phases such as Hexane/Isopropanol (90/10, 80/20, v/v) and Hexane/Ethanol (90/10, 80/20, v/v). For basic analytes like isoquinolines, add 0.1% diethylamine (DEA) to the mobile phase.

  • Screening: Run isocratic separations on each column with each mobile phase combination.

  • Optimization: Once partial separation is observed, optimize the ratio of the alcohol modifier. A lower percentage of alcohol generally leads to longer retention and better resolution.

Advanced & Alternative Techniques

Question 4: I have tried multiple reversed-phase columns and mobile phases with no success. What are some alternative HPLC modes or advanced techniques I can explore?

Answer:

When conventional reversed-phase HPLC fails, it's time to consider chromatographic modes that offer fundamentally different separation mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is used for the separation of polar and hydrophilic compounds.[13][14] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

    • Application for Isoquinolines: While isoquinolines themselves might not always be considered highly polar, certain derivatives with polar functional groups can be good candidates for HILIC, especially if they are poorly retained in reversed-phase.[16] HILIC can offer a completely different selectivity profile compared to reversed-phase.[17]

  • Supercritical Fluid Chromatography (SFC):

    • Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[18] Small amounts of co-solvents (modifiers) like methanol are added to adjust solvent strength. Separations are performed on both normal-phase and chiral columns.

    • Application for Isomers: SFC is exceptionally powerful for the separation of both positional and chiral isomers.[19][20][21] The low viscosity and high diffusivity of the supercritical mobile phase often lead to very high efficiency and fast separations.[18] It is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.[19] For chiral isoquinoline separations, SFC is often the preferred technique in the pharmaceutical industry.[22]

References
  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Available at: [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2015). Supercritical fluid chromatography for the separation of isoflavones. Available at: [Link]

  • ResearchGate. (n.d.). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant. Available at: [Link]

  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available at: [Link]

  • RotaChrom. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available at: [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

  • ResearchGate. (2021). (PDF) Chiral Alkaloid Analysis. Available at: [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available at: [Link]

  • PubMed. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Grokipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Available at: [Link]

  • PMC - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Available at: [Link]

  • PMC - PubMed Central - NIH. (n.d.). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Available at: [Link]

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Validation & Comparative

A Predictive and Comparative Guide to the NMR Spectral Analysis of 1-Chloroisoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Chloroisoquinoline-8-carbonitrile is anticipated to exhibit a set of distinct signals corresponding to the five aromatic protons on the isoquinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom at the C1 position, the nitrile group at the C8 position, and the nitrogen atom within the heterocyclic ring. These substituents will induce downfield shifts, particularly for protons in close proximity.

Based on the analysis of related substituted isoquinolines and quinolines, the predicted ¹H NMR chemical shifts for 1-Chloroisoquinoline-8-carbonitrile in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Chloroisoquinoline-8-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2d5.5 - 6.0
H-47.6 - 7.8d5.5 - 6.0
H-58.2 - 8.4d7.5 - 8.0
H-67.7 - 7.9t7.5 - 8.0
H-78.0 - 8.2d7.5 - 8.0

The rationale behind these predictions lies in the anisotropic and inductive effects of the substituents. The protons H-3 and H-4 of the pyridine ring will appear as doublets due to their coupling with each other. The protons of the benzene ring, H-5, H-6, and H-7, will form a more complex splitting pattern, likely a triplet for H-6 coupled to its two neighbors, and doublets for H-5 and H-7. The presence of the electron-withdrawing cyano group at C8 is expected to significantly deshield the peri-proton H-7.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide further structural confirmation, with ten distinct signals anticipated for the ten carbon atoms of 1-Chloroisoquinoline-8-carbonitrile. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom attached to the chlorine (C-1) and the carbon of the nitrile group (-CN) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloroisoquinoline-8-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 152
C-3142 - 144
C-4122 - 124
C-4a136 - 138
C-5128 - 130
C-6129 - 131
C-7134 - 136
C-8110 - 112
C-8a145 - 147
-CN117 - 119

The quaternary carbons (C-4a, C-8, and C-8a) are expected to show lower intensity peaks. The chemical shift of C-1 will be significantly influenced by the attached chlorine atom, while the nitrile carbon will appear in the characteristic region for this functional group.

Comparative Spectral Analysis with Related Compounds

To ground our predictions, a comparison with the experimentally determined NMR data of structurally similar compounds is essential.

1-Chloroisoquinoline

The ¹H NMR spectrum of 1-Chloroisoquinoline provides a valuable reference for the pyridine ring protons. In DMSO-d₆, the reported chemical shifts are: δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H)[1]. The complexity of the spectrum in the aromatic region highlights the overlapping signals that can be expected.

Cyano-Substituted Quinolines

A study on the synthesis of novel cyanoquinoline derivatives provides insightful data. For instance, 3-Bromo-6,8-dicyanoquinoline shows proton signals at δ 9.23 (d, J= 2.0 Hz, 1H), 8.57 (d, 1H), 8.37 (d, J = 2.0 Hz, 1H), and 8.33 (d, J= 2.0 Hz, 1H) in CDCl₃. The corresponding ¹³C NMR shows signals at 152.0, 141.2, 140.6, 137.7, 136.6, 134.9, 129.0, 128.2, 125.3, 120.3, and 119.3 ppm. This data from a related heterocyclic system with a cyano group provides a strong basis for our predictions for 1-Chloroisoquinoline-8-carbonitrile.

Experimental Protocol for NMR Analysis

For researchers who synthesize 1-Chloroisoquinoline-8-carbonitrile, the following detailed protocol for NMR analysis is recommended for obtaining high-quality, reproducible data.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (≥95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the proposed analytical process, the following diagrams are provided.

Caption: Molecular structure of 1-Chloroisoquinoline-8-carbonitrile.

Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_analysis Spectral Analysis & Interpretation Purity Ensure High Purity (≥95%) Solvent Select Deuterated Solvent (e.g., CDCl3) Purity->Solvent Concentration Prepare 5-10 mg/0.5-0.7 mL Solution Solvent->Concentration Standard Add TMS Internal Standard Concentration->Standard H1_NMR 1D ¹H NMR Standard->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Chem_Shift Analyze Chemical Shifts HMBC->Chem_Shift Coupling Determine Coupling Constants Chem_Shift->Coupling Assignment Assign Signals to Nuclei Coupling->Assignment Structure_Elucidate Elucidate Final Structure Assignment->Structure_Elucidate

Caption: Recommended workflow for the comprehensive NMR spectral analysis.

Conclusion

While the definitive NMR spectra of 1-Chloroisoquinoline-8-carbonitrile await experimental validation, this guide provides a scientifically grounded prediction and a clear pathway for its analysis. By understanding the expected spectral features and comparing them with known analogs, researchers can confidently approach the structural characterization of this and other novel substituted isoquinolines. The detailed experimental protocol further ensures that high-quality, reliable data can be obtained, paving the way for further exploration of the chemical and biological properties of this intriguing class of compounds.

References

  • Ökten, S., & Çakmak, O. (2015). Synthesis of novel cyano quinoline derivatives. Supplementary Material. ResearchGate. [Link]

  • PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

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A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Chloroisoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 1-Chloroisoquinoline-8-carbonitrile. Given the absence of published experimental spectra for this specific molecule, this document synthesizes foundational mass spectrometry principles with data from analogous structures to offer a robust hypothesis of its fragmentation behavior. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the predicted fragmentation pathways, outline a comprehensive experimental protocol for verification, and compare the utility of mass spectrometry with alternative analytical techniques for this class of compounds.

Introduction: The Significance of Substituted Isoquinolines

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of halogen and carbonitrile functionalities, as seen in 1-Chloroisoquinoline-8-carbonitrile, significantly modulates the molecule's electronic properties and reactivity, making it a valuable building block for novel therapeutic agents. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural confirmation during the drug discovery and development process.

Part 1: Predicted Mass Spectrum and Isotopic Signature

The initial step in interpreting any mass spectrum is identifying the molecular ion (M•+) and its characteristic isotopic pattern. For 1-Chloroisoquinoline-8-carbonitrile, the presence of a chlorine atom provides a distinct and readily identifiable signature.

Molecular Formula and Weight
  • Molecular Formula: C₁₀H₅ClN₂

  • Monoisotopic Mass: 188.0141 g/mol

  • Nitrogen Rule: The presence of two nitrogen atoms predicts an even nominal molecular mass, which is consistent with the calculated value of 188.[1]

The Chlorine Isotopic Pattern

Chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[2] This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion peak (M•+) will be accompanied by an "M+2" peak that is approximately one-third the intensity of the M•+ peak.[2] This pattern is a powerful diagnostic tool for identifying chlorine-containing compounds in a complex mixture.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 1-Chloroisoquinoline-8-carbonitrile

IonCalculated m/zIsotope CompositionRelative Intensity (%)
M•+188.0141C₁₀H₅³⁵ClN₂100
[M+1]•+189.0175C₉¹³CH₅³⁵ClN₂10.8
[M+2]•+189.9985C₁₀H₅³⁷ClN₂32.5

Part 2: Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[3] The rigid, aromatic structure of 1-Chloroisoquinoline-8-carbonitrile suggests that fragmentation will primarily involve the cleavage of substituent bonds and the eventual rupture of the heterocyclic ring system.

Below are the most plausible fragmentation pathways, explained through established chemical principles.

Causality of Fragmentation Choices

The proposed fragmentation pathways are based on the following principles:

  • Bond Strengths: The weakest bonds are most likely to cleave first. In this molecule, the C-Cl bond is a primary candidate for cleavage.

  • Stability of Products: Fragmentation events that lead to the formation of stable neutral molecules (e.g., N₂, HCN, HCl) or resonance-stabilized cations are highly favored.

  • Ring Strain and Aromaticity: The stable aromatic isoquinoline core will resist fragmentation, but high-energy EI can induce characteristic ring cleavages, such as the loss of HCN, a known fragmentation pattern for nitrogen-containing heterocycles.[4]

FragmentationPathway M C₁₀H₅ClN₂ (m/z 188) M•+ F1 [M-Cl]⁺ C₁₀H₅N₂ (m/z 153) M->F1 - Cl• F2 [M-HCN]•+ C₉H₄ClN (m/z 161) M->F2 - HCN F4 [M-CN]⁺ C₉H₅ClN (m/z 162) M->F4 - •CN F3 [M-Cl-HCN]⁺ C₉H₄N (m/z 126) F1->F3 - HCN

Caption: Predicted major fragmentation pathways for 1-Chloroisoquinoline-8-carbonitrile in EI-MS.

Detailed Pathway Analysis
  • Loss of a Chlorine Radical (m/z 153): The initial fragmentation is predicted to be the homolytic cleavage of the C-Cl bond, expelling a chlorine radical (•Cl). This results in a cation at m/z 153. This is a common pathway for halogenated aromatic compounds.

  • Loss of Hydrogen Cyanide (m/z 161): Nitrogen-containing aromatic rings, including the parent isoquinoline, are known to fragment via the elimination of a stable neutral molecule, hydrogen cyanide (HCN).[4] This would produce a radical cation at m/z 161. The isotopic signature of chlorine would be retained in this fragment, showing a peak at m/z 163 with ~1/3 intensity.

  • Sequential Loss of Cl and HCN (m/z 126): The fragment at m/z 153 (from Pathway 1) can undergo further fragmentation by losing HCN, resulting in a cation at m/z 126. This represents the complete stripping of the original substituents from the isoquinoline core.

  • Loss of a Cyano Radical (m/z 162): Cleavage of the C-CN bond would expel a cyano radical (•CN), yielding a cation at m/z 162. This fragment would also retain the characteristic 3:1 chlorine isotopic pattern at m/z 162 and 164.

Part 3: Experimental Protocol for Method Validation

To validate the predicted fragmentation patterns, a robust experimental protocol is necessary. The following outlines a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for a volatile and thermally stable molecule of this size.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep_steps 1. Dissolve sample in volatile solvent (e.g., Dichloromethane) to ~1 mg/mL. 2. Filter through 0.22 µm PTFE filter. gc GC Inlet Temp: 250°C Splitless Injection: 1 µL col GC Column Type: DB-5MS (or equivalent) Oven Program: 50°C (1 min), ramp to 300°C @ 15°C/min gc->col ms MS Detector Ionization: EI (70 eV) Scan Range: 40-250 m/z Source Temp: 230°C col->ms analysis_steps 1. Identify molecular ion peak (m/z 188). 2. Confirm M+2 isotopic pattern. 3. Correlate major fragment ions with predicted pathways. 4. Compare with library spectra (if available).

Caption: Standard experimental workflow for acquiring the EI mass spectrum of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Chloroisoquinoline-8-carbonitrile.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution using a 0.22 µm PTFE syringe filter into an autosampler vial.

  • GC-MS Instrument Parameters:

    • System: A standard Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Injection: 1 µL of the prepared sample is injected in splitless mode to maximize sensitivity. The injector temperature should be set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is recommended.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: Increase to 300°C at a rate of 15°C/minute.

      • Final hold: Hold at 300°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.

      • Mass Range: Scan from m/z 40 to 250. This range will capture the molecular ion and all predicted major fragments.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak and confirm the presence and ~3:1 ratio of the M+2 peak.

    • Identify the base peak (most intense fragment) and other significant fragment ions.

    • Match the observed m/z values to the predicted fragmentation pathways. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of each fragment.[1]

Part 4: Comparison with Alternative Analytical Methods

While mass spectrometry is unparalleled for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.Extremely sensitive (pg-fg level). Provides a unique molecular "fingerprint".Isomers can have similar fragmentation. Does not provide direct information on atom connectivity.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework. Confirms atom connectivity and substitution patterns.Unambiguous structure determination. Non-destructive.Relatively insensitive (mg-µg level). Requires pure sample.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple. Confirms presence of key bonds (e.g., C≡N stretch around 2220-2260 cm⁻¹).Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula.Requires a pure, weighable amount of sample. Does not distinguish between isomers.

For unambiguous identification of 1-Chloroisoquinoline-8-carbonitrile, a combination of Mass Spectrometry (to confirm mass and fragmentation) and NMR Spectroscopy (to confirm the specific isomeric arrangement) would be the gold standard.

Conclusion

This guide provides a scientifically grounded prediction of the mass spectrometry fragmentation pattern of 1-Chloroisoquinoline-8-carbonitrile. The key diagnostic features are expected to be a prominent molecular ion peak at m/z 188 with a characteristic M+2 peak at m/z 190 , and major fragment ions corresponding to the loss of Cl (m/z 153) and HCN (m/z 161) . This predictive framework, combined with the detailed experimental protocol, offers a comprehensive approach for researchers to confidently identify and characterize this important heterocyclic compound.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. Available at: [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. (2021). Course Material.
  • Isoquinoline. NIST WebBook. Available at: [Link]

  • 8.7.6: Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. (2007). ResearchGate. Available at: [Link]

  • Isoquinoline, 1-chloro-. PubChem. Available at: [Link]

  • 2.7: Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Available at: [Link]

  • Chloro pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (2009). Thesis.
  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2010). Analytical Chemistry. Available at: [Link]

  • Mass Spectrometry: A Textbook. (2014). Book. Available for purchase.

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Introduction: The Analytical Imperative for 1-Chloroisoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC-MS Analysis of 1-Chloroisoquinoline-8-carbonitrile

1-Chloroisoquinoline-8-carbonitrile is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds pivotal in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] As a synthetic intermediate or a potential bioactive agent, the ability to accurately and sensitively quantify 1-Chloroisoquinoline-8-carbonitrile in complex matrices is paramount. This guide provides a comparative analysis of robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies tailored for this analyte, offering researchers the rationale behind procedural choices and the data necessary to select the optimal approach for their specific research needs.

The inherent analytical challenge with compounds like 1-Chloroisoquinoline-8-carbonitrile lies in achieving selective detection at low concentrations, often within complex biological or chemical matrices. HPLC coupled with mass spectrometry (LC-MS) stands as the gold standard, offering a powerful combination of physical separation and highly sensitive, specific detection.[3] This document will detail two primary HPLC-MS approaches: a quantitative method using tandem mass spectrometry (MS/MS) and a qualitative/quantitative method using high-resolution mass spectrometry (HRMS).

Analyte Physicochemical Properties: A foundational understanding of the analyte's properties governs methodological development.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂[4]
Molecular Weight 188.61 g/mol [4]
Monoisotopic Mass 188.0141259 Da[5]
Predicted pKa 2.03 ± 0.30[6]
Calculated XLogP3 2.8[5]
Appearance Powder (inferred)[4]
Water Solubility Insoluble in water[6]

The compound's moderate hydrophobicity (XLogP3 of 2.8) and basic nitrogen atom (pKa ~2.03) make it an ideal candidate for reversed-phase HPLC with positive mode electrospray ionization.

Method 1: High-Throughput Quantification via HPLC-Tandem Mass Spectrometry (LC-MS/MS)

This approach is optimized for sensitivity, specificity, and speed, making it the preferred method for routine quantification in pharmacokinetic studies or high-throughput screening. The core of this technique is Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored, drastically reducing chemical noise and enhancing selectivity.[7]

Causality Behind Experimental Design
  • Chromatography: Reversed-phase chromatography using a C18 column is selected due to the analyte's non-polar character. A gradient elution is employed to ensure sharp peak shapes and efficient separation from potential impurities or matrix components within a short analytical run time.

  • Mobile Phase: A combination of water and a polar organic solvent (acetonitrile or methanol) is standard for reversed-phase HPLC. The addition of a small amount of acid, like formic acid, serves a crucial purpose: it acidifies the mobile phase to ensure the isoquinoline nitrogen is consistently protonated, which is essential for efficient positive mode electrospray ionization and good peak shape.[8]

  • Ionization: Electrospray Ionization (ESI) is the premier choice for polar to moderately polar analytes like 1-Chloroisoquinoline-8-carbonitrile. The nitrogen atom in the isoquinoline ring readily accepts a proton, forming a stable [M+H]⁺ ion in the gas phase.

  • Mass Analysis: A triple quadrupole (TQ) mass spectrometer is the workhorse for quantitative analysis.[9] Its ability to perform MRM transitions provides exceptional sensitivity and selectivity, allowing for quantification down to the picogram or femtogram level.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Matrix or Reaction Mixture Extract Protein Precipitation (Acetonitrile) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase A Supernatant->Dilute HPLC UHPLC Separation (C18 Column) Dilute->HPLC Inject ESI ESI Source (+) [M+H]⁺ Ionization HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Isolation (m/z 189.0) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 162.0, 127.0) Q2->Q3 Detector Detector Q3->Detector Data Quantification (Peak Area vs. Conc.) Detector->Data Signal to Data System

Caption: Workflow for quantitative analysis of 1-Chloroisoquinoline-8-carbonitrile using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[7]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

    • Transfer to an autosampler vial for injection.

  • HPLC Conditions:

    • System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).[9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 10% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 10% B

      • 5.0 min: 10% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex 7500).

    • Ionization Mode: ESI Positive.

    • Gas Temperature: 325°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Capillary Voltage: 3500 V.

    • MRM Transitions:

      • Precursor Ion [M+H]⁺: m/z 189.0

      • Product Ion 1 (Quantitative): m/z 162.0 (Loss of HCN)

      • Product Ion 2 (Qualitative): m/z 127.0 (Loss of Cl and HCN)

      • Note: Collision energies must be optimized for the specific instrument. The fragmentation of isoquinoline alkaloids often involves losses of small neutral molecules from substituent groups or cleavage of the alkaloid skeleton.[10][11]

Method 2: High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

While TQ-MS/MS is ideal for targeted quantification, HRMS (e.g., Q-TOF, Orbitrap) is superior for applications requiring high mass accuracy. This is critical for confirming elemental composition, identifying unknown metabolites, or characterizing impurities in a sample without authentic standards.

Causality Behind Experimental Design
  • High Mass Accuracy: HRMS instruments provide mass measurements with errors typically below 5 ppm. This accuracy allows for the confident determination of an ion's elemental formula, a powerful tool for identifying unknown compounds. For example, it can distinguish 1-Chloroisoquinoline-8-carbonitrile (C₁₀H₆ClN₂) from an isobaric interference with a different elemental formula.

  • Full Scan Sensitivity: Modern HRMS instruments offer excellent full-scan sensitivity, enabling untargeted screening. The instrument acquires data across a wide m/z range, retrospectively allowing for the extraction of chromatograms for any compound of interest, including unexpected metabolites or degradation products.

  • Data-Dependent MS/MS: HRMS systems can be programmed to automatically select the most intense ions from a full scan and perform fragmentation (MS/MS) on them. This provides high-quality fragmentation spectra that can be used for structural elucidation.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis Sample Biological Matrix or Reaction Mixture Extract LLE or SPE Sample->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate HPLC UHPLC Separation (C18 Column) Concentrate->HPLC Inject ESI ESI Source (+) Ionization HPLC->ESI FullScan HRMS Full Scan (e.g., Orbitrap, TOF) (m/z 100-1000) ESI->FullScan DDA Data-Dependent MS/MS (Top N Ions) FullScan->DDA XIC Extracted Ion Chromatogram (Exact Mass ± 5 ppm) FullScan->XIC FragSpec High-Resolution Fragment Spectra DDA->FragSpec Formula Formula Determination from Isotopic Pattern FragSpec->Formula Library Spectral Library Matching FragSpec->Library

Caption: Workflow for qualitative and quantitative analysis using LC-HRMS.

Detailed Experimental Protocol: LC-HRMS
  • Sample Preparation: Follow the same rigorous procedure as for LC-MS/MS to ensure sample cleanliness, which is crucial for minimizing ion suppression and maximizing data quality.

  • HPLC Conditions: The same HPLC conditions as the LC-MS/MS method can be used to ensure comparability of retention times.

  • High-Resolution Mass Spectrometry Conditions:

    • System: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full Scan with Data-Dependent MS/MS (TopN=5).

    • Full Scan Range: m/z 100 - 1000.

    • Mass Resolution: > 30,000 FWHM (Full Width at Half Maximum).

    • Target Mass for XIC: 189.02140 (for [C₁₀H₆³⁵ClN₂ + H]⁺) with a mass extraction window of ± 5 ppm.

    • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragment spectra.

Performance Comparison: LC-MS/MS vs. LC-HRMS

The choice between these two powerful techniques depends entirely on the analytical goal.

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF, Orbitrap)Rationale / Field Insight
Primary Application Targeted QuantificationTargeted Quantification & Untargeted Screening, Structural ElucidationTQ-MS is the industry standard for high-throughput GLP/GMP quantitative assays due to its robustness and sensitivity in MRM mode. HRMS offers unparalleled versatility for research and discovery.
Selectivity Excellent (via MRM)Superior (via exact mass)While MRM is highly selective, it can be susceptible to isobaric interferences that share the same precursor and product ions. HRMS resolves these by mass difference.
Sensitivity (LOQ) Typically lower (pg/mL range)Slightly higher (pg-ng/mL range)For pure targeted quantification, the duty cycle of a TQ instrument focused on a few MRMs often results in better sensitivity than a full-scan HRMS instrument.
Linear Dynamic Range Wide (often 3-4 orders of magnitude)Wide (often 3-4 orders of magnitude)Both techniques offer excellent linearity, suitable for quantifying analytes over a broad concentration range.
Qualitative Power Limited (confirms presence via transition ratio)Excellent (provides elemental composition and rich fragment data for identification)HRMS is the definitive tool for identifying unknown metabolites, impurities, or degradation products.
Throughput Very HighHighTQ methods are generally faster to process for large batches of samples where the targets are known. HRMS data files are larger and require more complex processing.

Conclusion: Selecting the Right Tool for the Job

For researchers focused on the robust, high-sensitivity quantification of 1-Chloroisoquinoline-8-carbonitrile for applications like pharmacokinetic analysis or quality control, the LC-MS/MS method using a triple quadrupole mass spectrometer is the superior choice . Its speed, sensitivity, and established validation pathways make it ideal for routine, high-throughput environments.

Conversely, for scientists in a drug discovery or process development setting, where the goal may be to identify potential metabolites, characterize impurities, or definitively confirm the structure of the synthesized compound, the LC-HRMS method is indispensable . The high mass accuracy provides an additional layer of certainty and the power to analyze samples for compounds that were not anticipated.

Ultimately, a comprehensive analytical strategy in a drug development program will leverage both techniques: HRMS for initial discovery and characterization, followed by validated, high-throughput TQ-MS/MS methods for routine quantitative analysis.

References

  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. Benchchem.
  • 1-Chloroisoquinoline 95 19493-44-8. Sigma-Aldrich.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (PMC).
  • Preparing Samples for HPLC-MS/MS Analysis. Organomation.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate.
  • 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. PubChem.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Institutes of Health (PMC).
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.
  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. ACS Publications.
  • 1-Chloroisoquinoline | 19493-44-8. ChemicalBook.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.

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A Comparative Analysis of 1-Chloro and 8-Chloro Isoquinoline Derivatives: Unraveling the Impact of Chlorine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chlorine atom to this heterocyclic system can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. This guide provides an in-depth comparison of the biological activities of 1-chloro and 8-chloro isoquinoline derivatives, focusing on their anticancer and antimicrobial properties. While direct comparative studies are limited, this analysis synthesizes available data to offer insights into the structure-activity relationships governed by the specific placement of the chlorine substituent.

The Isoquinoline Core: A Foundation for Diverse Biological Functions

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[3] This structural motif is found in a vast number of alkaloids and has been a fertile ground for the development of therapeutic agents.[1][2] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][4][5] The nitrogen atom in the isoquinoline ring can enhance water solubility, a desirable property for drug candidates.[1]

The biological activity of isoquinoline derivatives is often dictated by the nature and position of substituents on the ring system. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of lead compounds. The position of the chlorine atom on the isoquinoline nucleus can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Anticancer Activity: A Tale of Two Isomers

While a head-to-head comparison of the anticancer effects of 1-chloro and 8-chloro isoquinoline derivatives is not extensively documented in a single study, we can infer potential differences based on the broader literature of substituted quinolines and isoquinolines. The anticancer activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and protein kinases, or induce apoptosis through various signaling pathways.[4][6]

Potential Mechanisms of Anticancer Action

Isoquinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[4][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->PI3K Inhibits Isoquinoline Derivative->Akt Inhibits

Figure 1: Generalized PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.
Comparative Cytotoxicity Data (Hypothetical and Inferred)

Due to the lack of direct comparative studies, the following table presents a hypothetical comparison based on general structure-activity relationship (SAR) principles and data from various chloro-substituted quinoline and isoquinoline derivatives. It is important to note that these are not direct experimental comparisons and should be interpreted with caution.

Compound FamilyCancer Cell LineIC50 (µM) - Representative DataReference (Illustrative)
1-Chloro-isoquinoline DerivativesVariousPotentially lower IC50 values due to the electronic effect at the 1-position influencing interactions with biological targets.[8] (General Reference)
8-Chloro-isoquinoline DerivativesVariousMay exhibit different selectivity profiles. The steric bulk at the 8-position could influence binding to specific enzyme pockets.[1][9] (General References)

Note: The IC50 values are highly dependent on the specific derivative, the cancer cell line tested, and the experimental conditions. The information above is for illustrative purposes to highlight potential differences.

Antimicrobial Activity: Positional Isomers in Bacterial Warfare

The isoquinoline and quinoline cores are present in many established antimicrobial agents.[10][11] Their mechanisms of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12] The position of the chlorine atom can influence the compound's ability to penetrate the bacterial cell wall and interact with these intracellular targets.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline and isoquinoline derivatives is highly sensitive to the substitution pattern. For instance, in some quinolone antibiotics, a substituent at the 8-position can abolish activity, while a halogen at other positions is crucial for potency.[13] This suggests that the steric and electronic properties imparted by the chlorine atom's position are critical for effective interaction with bacterial enzymes.

Comparative Antimicrobial Data

Similar to the anticancer data, direct comparative studies on the antimicrobial activity of 1-chloro versus 8-chloro isoquinoline derivatives are scarce. The table below summarizes representative Minimum Inhibitory Concentration (MIC) values for different chloro-substituted quinoline and isoquinoline derivatives to provide a broader context.

Compound FamilyBacterial StrainMIC (µg/mL) - Representative DataReference
Alkynyl IsoquinolinesStaphylococcus aureus (MRSA)4-8[14]
8-Hydroxyquinoline DerivativesStaphylococcus aureus≤5.58 - 44.55[2]
8-Chloro-quinolonesVarious bacteriaData available but not directly comparable[15]
Chloroquine AnaloguesPseudomonas aeruginosaVaries with analogue

Note: MIC values are dependent on the specific compound, bacterial strain, and testing methodology.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the MTT assay (for anticancer activity) and the determination of Minimum Inhibitory Concentration (for antimicrobial activity).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-chloro and 8-chloro isoquinoline derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds 24h Incubation Add MTT Add MTT Treat with Compounds->Add MTT 48-72h Incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan 4h Incubation Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Figure 2: Workflow of the MTT assay for assessing cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration showing no turbidity is the MIC.

Protocol (Broth Microdilution Method):

  • Prepare Inoculum: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions of Compound->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Figure 3: General workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The precise positioning of a chlorine atom on the isoquinoline scaffold undoubtedly plays a crucial role in defining the biological activity of its derivatives. While this guide has synthesized available information to shed light on the potential differences between 1-chloro and 8-chloro isoquinoline derivatives, it also highlights a significant gap in the literature: the lack of direct comparative studies.

Future research should focus on the systematic synthesis and parallel biological evaluation of 1-chloro and 8-chloro isoquinoline analogues against a panel of cancer cell lines and microbial strains. Such studies would provide invaluable quantitative data to establish definitive structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The exploration of their mechanisms of action at a molecular level will further illuminate the path toward developing novel isoquinoline-based drugs.

References

  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Karanja, C. W., Naganna, N., Abutaleb, N. S., Dayal, N., Onyedibe, K. I., Aryal, U., ... & Sintim, H. O. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085.
  • Ghorab, M. M., Alsaid, M. S., Al-Dosari, M. S., Nissan, Y. M., & Al-Mishari, A. A. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13.
  • Khan, I., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry.
  • Kandeel, M., et al. (2025).
  • Frapwell, A., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Ghorab, M. M., Alsaid, M. S., Al-Dosari, M. S., Nissan, Y. M., & Al-Mishari, A. A. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13.
  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
  • Ionescu, D. G., et al. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Szychowski, K. A., et al. (2025). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • U.S. Patent No. 7,709,498. (2010).
  • European Patent No. EP 3440070 B1. (2024).
  • Antoci, V., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(11), 1083.
  • European Patent No. EP2188259B1. (2011).
  • Gierut, A. M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533.
  • Sridhar, G., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1121.
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The Evolving Landscape of Isoquinoline Carbonitriles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 23, 2026 – In the dynamic field of drug discovery, the isoquinoline scaffold remains a cornerstone of medicinal chemistry, lauded for its presence in a plethora of bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a carbonitrile moiety to this privileged structure gives rise to isoquinoline carbonitriles, a class of compounds demonstrating a wide array of pharmacological activities, including potent anticancer and enzyme-inhibitory effects.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the structure-activity relationships (SAR) of substituted isoquinoline carbonitriles, synthesizing key experimental findings to elucidate the influence of various substituents on their biological efficacy.

The Isoquinoline Carbonitrile Scaffold: A Versatile Pharmacophore

The isoquinoline framework, a fusion of a benzene and a pyridine ring, offers multiple positions for substitution (C-1, C-3, C-4, and the nitrogen at position 2), allowing for extensive structural diversification to modulate pharmacological properties.[3] The addition of a cyano (-CN) group, a well-known pharmacophore, can significantly influence a molecule's polarity, metabolic stability, and ability to interact with biological targets, often enhancing its therapeutic potential.[2] Our analysis of the current literature reveals that substitutions on the isoquinoline core are pivotal in defining the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents

The biological activity of substituted isoquinoline carbonitriles is intricately linked to the nature and position of their substituents. While direct comparative studies across a wide range of isoquinoline carbonitriles are still emerging, valuable SAR insights can be gleaned from research on structurally related compounds and specific examples.

Halogenation: A Key to Selectivity and Potency

Recent studies on isoquinoline-1,3-dione derivatives, which share a core structure with certain isoquinoline carbonitriles, have highlighted the critical role of halogen substituents in determining inhibitory selectivity. A fascinating study demonstrated that specific halogenation patterns could completely switch the inhibitory preference of a compound between two deubiquitinase enzymes, USP2 and USP7.[4]

For instance, the introduction of a fluorine atom was found to be a key determinant in shifting selectivity. This finding underscores the profound impact that subtle electronic and steric modifications, such as the introduction of halogens, can have on the interaction of these molecules with their biological targets.[4] The strategic placement of halogens can lead to the development of highly selective inhibitors, a crucial aspect in minimizing off-target effects and enhancing therapeutic efficacy.[4]

Substitutions at the Pyrrole Moiety: Enhancing Anticancer Activity

In the context of anticancer activity, research on pyrrolo[2,1-a]isoquinoline derivatives bearing a carbonitrile group has provided significant SAR data. It has been observed that both the cyano group and a 4-substituted benzoyl group are crucial for the antiproliferative activity of these compounds.[2]

One particular compound from this series demonstrated excellent antiproliferative activity, with GI50 values ranging from 0.197 to 3.49 μM across a panel of 40 different cancer cell lines.[2] This highlights the potential of dual substitutions on the fused pyrrole ring to significantly enhance the cytotoxic effects of the isoquinoline carbonitrile scaffold.

Table 1: Comparative Anticancer Activity of a Substituted Pyrrolo[2,1-a]isoquinoline Carbonitrile Derivative

Cancer Cell Line Sub-panelGI50 Range (μM)Most Sensitive Cell LineBest GI50 (nM)
Colon Cancer0.197 - 0.287HCT-15197
CNS Cancer0.278 - 0.401SNB-75278

Data synthesized from a study on pyrrolo[2,1-a]isoquinoline derivatives.[2]

Mechanism of Action: Targeting Key Cellular Pathways

The biological effects of substituted isoquinoline carbonitriles are often attributed to their ability to inhibit key enzymes involved in cellular signaling and regulation.

Enzyme Inhibition

As evidenced by studies on related isoquinoline structures, these compounds can act as potent inhibitors of various enzymes, including kinases and deubiquitinases.[4][5] The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, contributing to the inhibitory activity. The overall substitution pattern on the isoquinoline ring dictates the specific interactions and, consequently, the potency and selectivity of inhibition.

Diagram 1: General Mechanism of Enzyme Inhibition by Substituted Isoquinoline Carbonitriles

G cluster_0 Inhibitor Binding cluster_1 Cellular Effect Substituted Isoquinoline Carbonitrile Substituted Isoquinoline Carbonitrile Enzyme (e.g., Kinase, Deubiquitinase) Enzyme (e.g., Kinase, Deubiquitinase) Substituted Isoquinoline Carbonitrile->Enzyme (e.g., Kinase, Deubiquitinase) Binds to Active Site Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme (e.g., Kinase, Deubiquitinase)->Enzyme-Inhibitor Complex Forms Complex Inhibition of Enzyme Activity Inhibition of Enzyme Activity Enzyme-Inhibitor Complex->Inhibition of Enzyme Activity Disruption of Signaling Pathway Disruption of Signaling Pathway Inhibition of Enzyme Activity->Disruption of Signaling Pathway Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Disruption of Signaling Pathway->Biological Response (e.g., Apoptosis, Cell Cycle Arrest)

Caption: Binding and inhibition of a target enzyme.

Anticancer Effects

The anticancer properties of isoquinoline derivatives are well-documented and are often linked to their ability to induce apoptosis and cell cycle arrest in cancer cells.[6][7][8] The mechanism can involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair, or the modulation of signaling pathways that control cell growth and proliferation, such as the PI3K/AKT pathway.[5][9] The presence of the carbonitrile group and other substituents on the isoquinoline scaffold can fine-tune these activities.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted isoquinoline carbonitriles relies on a variety of well-established experimental protocols.

Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of these compounds is to determine their cytotoxicity against various cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (substituted isoquinoline carbonitriles) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloroisoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Chloroisoquinoline-8-carbonitrile (CAS No: 1231761-24-2). As a chlorinated heterocyclic nitrile, this compound requires a multi-faceted approach to waste management, considering both its halogenated nature and the potential hazards associated with the nitrile functional group. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Compound Hazard Profile & Disposal Philosophy

1-Chloroisoquinoline-8-carbonitrile is classified as an irritant.[1] Like its parent compound, 1-Chloroisoquinoline, it is expected to cause skin, eye, and respiratory irritation.[2][3] The core principle of its disposal is based on a clear understanding of its chemical structure:

  • Chlorinated Organic: The presence of a chlorine atom designates it as a halogenated compound. Halogenated waste streams are significantly more expensive and complex to dispose of than non-halogenated ones.[4] Therefore, proper segregation is the most critical step in its waste management lifecycle.

  • Nitrile Group (-CN): Organic nitriles can be metabolized or decompose to release cyanide, which is highly toxic.[5] While stable under normal conditions, they must be handled in a way that prevents accidental release of hydrogen cyanide gas, for instance, by avoiding contact with strong acids in the waste container.

The overarching philosophy is one of waste minimization and strict segregation . All generated waste, including contaminated materials and rinsate, must be captured and disposed of through a licensed hazardous waste management facility.[2][6]

Property Value Source
CAS Number 1231761-24-2[1]
Molecular Formula C₁₀H₅ClN₂[1]
Molecular Weight 188.62 g/mol [1]
Known Hazards Irritant[1]
Inferred Hazards Harmful if swallowed or in contact with skin. Causes serious eye and skin irritation. May cause respiratory irritation.[2][3]
Primary Disposal Class Halogenated Organic Waste[4][7][8]

Personal Protective Equipment (PPE) for Handling and Disposal

A robust defense begins with appropriate personal protective equipment. The following PPE is mandatory when handling 1-Chloroisoquinoline-8-carbonitrile in its pure form or when managing its waste.

Protection Type Specification Rationale & Best Practices
Hand Protection Nitrile rubber glovesInspect gloves for integrity before use. For prolonged contact, consider double-gloving. Remove gloves carefully to avoid skin contamination.[2]
Eye Protection Chemical safety goggles (conforming to EN 166 or NIOSH standards)Protects against splashes of solutions or contact with the solid powder.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). If ventilation is inadequate or for large spills, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Prevents inhalation of the compound, which may cause respiratory irritation.[2][3]

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation at the point of generation is paramount. Mixing halogenated compounds with other waste streams leads to cross-contamination, complicates disposal, and significantly increases costs.[4]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste." [7][9]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw cap.[6][9]

  • Label the Container Accurately:

    • Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[4]

    • Clearly list all constituents by their full chemical name, including "1-Chloroisoquinoline-8-carbonitrile" and any solvents used. Maintain a running list of contents.

    • Avoid using abbreviations or chemical formulas.

  • Deposit the Waste:

    • Solid Waste: Transfer pure, unreacted compound or contaminated labware (e.g., weighing boats, pipette tips) directly into the container.

    • Liquid Waste: If the compound is in a solvent, pour the solution carefully into the designated liquid waste container. Crucially, ensure this container is also dedicated to HALOGENATED waste. Any solvent mixed with this compound must be treated as halogenated waste.[9]

  • Manage the Container:

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][9]

    • Do not overfill. Leave at least 10% of headspace in the container to allow for vapor expansion.[6][7]

    • Store the container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials (especially strong acids).

Spill Management Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials and rinsate as Halogenated Organic Waste.

  • Dispose: Label the container with all contents and manage it as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Ventilate: If safe to do so, leave the chemical fume hood running.

Decontamination and Empty Container Disposal

Effective decontamination prevents unintentional cross-contamination of future experiments and ensures that containers are managed correctly.

  • Glassware and Equipment:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any residue.

    • Crucially, this first rinsate must be collected and disposed of as Halogenated Organic Waste. [10]

    • Follow with a standard triple rinse using soap and water.

  • Empty Reagent Bottles:

    • An empty container that held a toxic chemical must be triple-rinsed with an appropriate solvent.[10]

    • The rinsate from this process must be collected as Halogenated Organic Waste. [10]

    • After decontamination, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[11]

Final Disposal Pathway

The journey of the hazardous waste container does not end in the laboratory.

  • Internal Transfer: The properly sealed and labeled waste container is transferred from the laboratory to a central accumulation area managed by your institution's EHS department.

  • External Transport: A licensed hazardous waste disposal contractor collects the waste.

  • Ultimate Destruction: The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration. [12] This process occurs in specialized facilities operating at temperatures (900°C to 1400°C) sufficient to break down the molecule into simpler, less harmful components.[12] The incinerators are equipped with advanced scrubbers and filtration systems to neutralize the resulting hydrogen chloride (HCl) gas and prevent the release of pollutants into the atmosphere.[12]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 1-Chloroisoquinoline-8-carbonitrile cluster_lab Laboratory Operations cluster_spill Spill Response cluster_disposal Waste Management & Final Disposal Start Handling Compound GenerateWaste Generate Waste (Solid, Liquid, or Contaminated Items) Start->GenerateWaste Spill Spill Occurs Start->Spill Segregate Segregate into Dedicated 'Halogenated Organic Waste' Container GenerateWaste->Segregate SpillResponse Follow Spill Management Protocol (Absorb, Collect, Decontaminate) Spill->SpillResponse LabelStore Label Container Accurately & Store in Secondary Containment Segregate->LabelStore EHSTransfer Transfer to EHS / Central Storage LabelStore->EHSTransfer SpillWaste Collect all spill debris as 'Halogenated Organic Waste' SpillResponse->SpillWaste SpillWaste->Segregate Contractor Collection by Licensed Hazardous Waste Contractor EHSTransfer->Contractor Incineration High-Temperature Incineration with Off-Gas Scrubbing Contractor->Incineration

Caption: Logical workflow for the safe disposal of 1-Chloroisoquinoline-8-carbonitrile.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • 1-Chloroisoquinoline-5-carbonitrile. (n.d.). American Elements. Retrieved from [Link]

  • 1-Chloroisoquinoline Safety Data Sheet. (n.d.). LookChem. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2008). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Environmental Health and Safety. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Safe handling of organolithium compounds in the laboratory. (2002, May/June). Princeton University Environmental Health & Safety. Retrieved from [Link] (Note: Specific document may be found through the site's chemical safety resources).

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. (n.d.). US EPA. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1969). Environmental Science & Technology. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Graz. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Delaware. Retrieved from [Link]

  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You? (n.d.). US EPA. Retrieved from [Link]

  • Cyanide. (n.d.). Wikipedia. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.